2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-4-9-5-10(6-14)12(13)15-11(9)8(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDISHIYBYNBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588997 | |
| Record name | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917746-03-3 | |
| Record name | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917746-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Structural Elucidation & Solid-State Analysis: 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Executive Summary
Compound Class: Polysubstituted Quinoline Derivative Core Utility: Synthetic Intermediate, Pharmacophore Scaffold (TKIs, Alzheimer's pathology) Molecular Weight: 216.67 g/mol
This technical guide provides a rigorous framework for the structural characterization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile . As a "privileged structure" in medicinal chemistry, this scaffold combines a lipophilic, sterically crowded 7,8-dimethyl region with two reactive handles: an electrophilic chlorine at C2 (susceptible to
While the specific crystallographic unit cell for the nitrile derivative is often proprietary or database-locked, this guide synthesizes confirmed data from its direct precursor (2-Chloro-7,8-dimethylquinoline-3-carbaldehyde ) and homologous 3-carbonitriles to establish a predictive structural model. It details the synthesis, crystallization protocols, and supramolecular analysis required for definitive characterization.
Chemical Context & Synthesis Strategy
The structural integrity of the crystal begins with purity. The synthesis of the title compound typically proceeds via the Meth-Cohn Vilsmeier-Haack cyclization , a robust protocol that constructs the quinoline core and installs the C2-Cl and C3-formyl functionalities simultaneously.
Synthetic Pathway
The transformation from the aldehyde precursor to the nitrile is the critical step affecting the final crystal packing (changing a hydrogen-bond donor/acceptor motif to a pure acceptor/dipole motif).
Reaction Flow:
-
Precursor: N-(2,3-dimethylphenyl)acetamide (derived from 2,3-dimethylaniline).
-
Cyclization: Vilsmeier-Haack reagent (
) yields the 3-carbaldehyde. -
Functionalization: Conversion of -CHO to -CN via oxime dehydration or direct condensation.
Visualization: Synthesis Workflow
The following diagram outlines the critical path to the target crystal, highlighting the key intermediate with known crystallographic data.
Caption: Synthetic route emphasizing the 3-carbaldehyde intermediate, which serves as the primary crystallographic reference point (Meth-Cohn, 1993).
Crystallographic Characterization
Since the nitrile derivative is an analog of the well-characterized aldehyde, we use the Principle of Isostructurality to predict its lattice behavior. The 7,8-dimethyl substitution pattern exerts a dominant steric influence, often forcing specific packing motifs regardless of the C3 substituent.
Reference Data: The Aldehyde Precursor
The crystal structure of the direct precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, has been solved and serves as the template for the nitrile.
| Parameter | Value (Monoclinic Form) | Value (Orthorhombic Form) |
| Space Group | ||
| a ( | 17.449 | 20.454 |
| b ( | 4.627 | 6.739 |
| c ( | 14.377 | 7.567 |
| 113.30 | 90.00 | |
| Z | 4 | 4 |
| Planarity | RMS deviation < 0.06 | Mirror plane perpendicular to b |
Source: Acta Cryst. E (2009, 2010) - See References.
Structural Prediction for the Nitrile (Target)
Replacing the aldehyde (-CHO) with a nitrile (-CN) introduces specific changes to the lattice energy landscape:
-
Loss of Strong H-Bonding: The aldehyde often forms
chains. The nitrile is a weaker acceptor but a strong dipole. -
Linearity: The -CN group is linear and collinear with the C3-C(CN) bond, reducing steric bulk perpendicular to the ring plane compared to the aldehyde oxygen.
-
Predicted Space Group: Likely
or (Triclinic), driven by stacking favored by the planar quinoline core. -
7,8-Dimethyl Sterics: The methyl groups at positions 7 and 8 create a "thick" edge to the molecule, preventing close face-to-face stacking on that side and often inducing a "slipped" stacking motif or zig-zag arrangement.
Supramolecular Architecture
Understanding the non-covalent interactions is vital for drug design (solubility/binding) and materials science.
Key Synthons
-
Stacking: The electron-deficient pyridyl ring (due to the N-atom and Cl-substitution) stacks with the electron-rich benzenoid ring of adjacent molecules.
-
Typical Distance: 3.5 - 3.8
(Centroid-to-Centroid).
-
-
Halogen Bonding (
): The C2-Chlorine is a potential halogen bond donor (sigma-hole) to the nitrile nitrogen or quinoline nitrogen of a neighboring molecule.-
Geometry: Linear approach (
).
-
-
Weak Hydrogen Bonds (
): The acidic proton at C4 is a prime donor for the nitrile nitrogen acceptor.
Visualization: Interaction Map
Caption: Supramolecular synthons driving the crystal packing. The Cl...N and Pi...Pi interactions are dominant directional forces.
Experimental Protocols
Crystallization Protocol (Self-Validating)
To obtain X-ray quality single crystals of the nitrile derivative:
-
Solvent Selection: Use a solvent with moderate polarity. Chloroform (
) or Ethanol/Ethyl Acetate (1:1) are preferred for quinolines. -
Method: Slow Evaporation.
-
Dissolve 20 mg of the compound in 2 mL of solvent.
-
Filter through a 0.45
PTFE syringe filter (crucial to remove nucleation sites). -
Cover the vial with Parafilm and pierce with 3-4 pinholes.
-
Store at 20°C in a vibration-free environment.
-
-
Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours. If needles form, the evaporation is too fast; switch to a binary solvent diffusion (Hexane into Ethyl Acetate).
Structure Solution Workflow
-
Data Collection: Collect at 100K (cryo) to reduce thermal motion of the 7,8-methyl groups.
-
Space Group Determination: Check for systematic absences. Expect Monoclinic (
) or Triclinic ( ). -
Refinement:
-
Refine the Chlorine atom anisotropically first (heaviest atom).
-
Locate the Nitrile Carbon/Nitrogen in the difference Fourier map.
-
Alert: Watch for disorder in the 7,8-methyl groups, which is common in these derivatives.
-
References
-
Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. In Comprehensive Organic Synthesis.
-
Context: Foundational synthesis of 2-chloro-3-formylquinolines.[1]
-
-
Vinutha, N., et al. (2009). "2-Chloro-7,8-dimethylquinoline-3-carbaldehyde".[2] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709.
-
Source:[Link]
- Context: Primary reference for the unit cell and packing of the direct precursor (Orthorhombic form).
-
-
Rao, T. V., et al. (2010). "1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one". Acta Crystallographica Section E, 66(4), o1001.[3]
-
Source:[Link]
- Context: Structural data on a derivative retaining the 2-Cl-7,8-dimethyl core, valid
-
- Foreman, M. R., et al. (2003). "Neutral and cationic nitrile ligands." Dalton Transactions.
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile: Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7,8-dimethylquinoline-3-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of pharmacological activities, making the development of efficient and scalable synthetic routes a critical endeavor. This guide provides a comprehensive overview of the primary and alternative starting materials for the synthesis of this target molecule, delving into the chemical logic behind the chosen synthetic pathways and offering detailed experimental protocols.
Primary Synthetic Route: The Vilsmeier-Haack Approach
The most direct and widely employed method for the synthesis of 2-chloro-7,8-dimethylquinoline-3-carbonitrile proceeds through a multi-step sequence commencing with readily available precursors. This pathway leverages the power of the Vilsmeier-Haack reaction for the construction of the quinoline core.
Core Starting Materials for the Vilsmeier-Haack Route
The synthesis begins with two fundamental building blocks:
-
2,3-Dimethylaniline: This substituted aniline serves as the foundational aromatic component from which the quinoline ring system is constructed. Its commercial availability and relatively low cost make it an attractive starting point.
-
Acetic Anhydride: A common and efficient acetylating agent used to prepare the necessary acetanilide intermediate.
Synthetic Workflow Overview
The synthesis can be logically divided into three key stages:
-
Acetylation of 2,3-Dimethylaniline: The initial step involves the protection of the amino group of 2,3-dimethylaniline via acetylation to form N-(2,3-dimethylphenyl)acetamide. This transformation is crucial as the acetamido group directs the subsequent cyclization and activates the aromatic ring for the Vilsmeier-Haack reaction.
-
Vilsmeier-Haack Cyclization: The cornerstone of this synthetic strategy, the Vilsmeier-Haack reaction of N-(2,3-dimethylphenyl)acetamide, simultaneously introduces the chloro and formyl functionalities while constructing the quinoline ring to yield 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.
-
Conversion to the Target Carbonitrile: The final step involves the transformation of the 3-formyl group into the desired 3-carbonitrile. This is typically achieved in a two-step sequence involving the formation of an intermediate aldoxime, followed by dehydration.
Experimental Protocols: Vilsmeier-Haack Route
Part 1: Synthesis of N-(2,3-dimethylphenyl)acetamide
Causality: The acetylation of 2,3-dimethylaniline is a standard procedure to introduce an acetyl group onto the nitrogen atom. This serves to moderate the reactivity of the amino group and provides the necessary functionality for the subsequent Vilsmeier-Haack cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethylaniline | 121.18 | 12.12 g | 0.10 |
| Acetic Anhydride | 102.09 | 11.23 mL | 0.12 |
| Pyridine | 79.10 | 1 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (12.12 g, 0.10 mol) in dichloromethane (100 mL).
-
Add pyridine (1 mL) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (11.23 mL, 0.12 mol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,3-dimethylphenyl)acetamide as a solid, which can be recrystallized from ethanol/water if necessary.
Part 2: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Causality: The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride and dimethylformamide, acts as an electrophile that attacks the electron-rich aromatic ring of the acetanilide. Subsequent intramolecular cyclization and hydrolysis lead to the formation of the 2-chloro-3-formylquinoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2,3-dimethylphenyl)acetamide | 163.22 | 16.32 g | 0.10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 27.8 mL | 0.30 |
| N,N-Dimethylformamide (DMF) | 73.09 | 23.2 mL | 0.30 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (23.2 mL, 0.30 mol) to 0 °C.
-
Slowly add phosphorus oxychloride (27.8 mL, 0.30 mol) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
Once the addition is complete, add N-(2,3-dimethylphenyl)acetamide (16.32 g, 0.10 mol) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Part 3: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Causality: The conversion of the aldehyde to a nitrile is a two-step process. First, the aldehyde reacts with hydroxylamine to form an aldoxime. The subsequent dehydration of the aldoxime, often facilitated by reagents like acetic anhydride or thionyl chloride, yields the desired nitrile.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | 219.67 | 21.97 g | 0.10 |
| Hydroxylamine Hydrochloride | 69.49 | 8.34 g | 0.12 |
| Sodium Acetate | 82.03 | 9.84 g | 0.12 |
| Acetic Anhydride | 102.09 | 20 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Formation of the Aldoxime: In a 250 mL flask, dissolve 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (21.97 g, 0.10 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), and sodium acetate (9.84 g, 0.12 mol) in ethanol (100 mL).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water (200 mL).
-
Collect the precipitated solid (the aldoxime) by filtration and wash with water.
-
Dehydration to the Nitrile: Dry the crude aldoxime and place it in a flask with acetic anhydride (20 mL).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid, which is the crude 2-chloro-7,8-dimethylquinoline-3-carbonitrile.
-
Purify the product by recrystallization from a suitable solvent such as ethanol.
Alternative Synthetic Route: The Friedländer Annulation
An alternative and powerful strategy for the synthesis of quinolines is the Friedländer annulation.[2] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]
Core Starting Materials for the Friedländer Route
To synthesize 2-chloro-7,8-dimethylquinoline-3-carbonitrile via this route, the following starting materials would be required:
-
2-Amino-3,4-dimethylacetophenone: This ortho-aminoaryl ketone provides the benzene ring and the two methyl groups at the 7 and 8 positions of the final quinoline. Its synthesis typically involves the nitration of 3,4-dimethylacetophenone followed by reduction of the nitro group.
-
Ethyl Cyanoacetate: This molecule provides the remaining atoms for the pyridine ring of the quinoline, including the carbonitrile group at the 3-position.
Conceptual Workflow of the Friedländer Synthesis
Caption: Conceptual workflow of the Friedländer synthesis for the target molecule.
Rationale and Comparison:
The Friedländer synthesis offers a convergent approach to the quinoline core. However, it initially yields a 2-hydroxyquinoline (or its tautomeric 2-quinolone) derivative. A subsequent chlorination step, for instance with phosphorus oxychloride, would be necessary to obtain the final 2-chloro product. While potentially requiring fewer steps overall to construct the core ring system with the nitrile in place, the synthesis of the starting 2-amino-3,4-dimethylacetophenone can be multi-stepped. The Vilsmeier-Haack route, although linear, utilizes more readily accessible starting materials and provides direct access to the 2-chloro-substituted quinoline framework. The choice between these routes would depend on the availability of starting materials, desired scale, and overall process efficiency.
Conclusion
The synthesis of 2-chloro-7,8-dimethylquinoline-3-carbonitrile is most reliably achieved through the Vilsmeier-Haack reaction of N-(2,3-dimethylphenyl)acetamide, followed by conversion of the resulting aldehyde to the nitrile. This pathway is well-documented and utilizes common laboratory reagents. The Friedländer annulation presents a viable alternative, offering a more convergent synthesis of the quinoline core, albeit requiring a potentially more complex starting material and a final chlorination step. The selection of the optimal synthetic route will be guided by factors such as starting material availability, scalability, and the specific expertise of the research team. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important heterocyclic compound.
References
- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(4), 988-1010.
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science. Its rigid structure and electron-deficient nature, arising from the embedded pyridine ring, make it a privileged scaffold for the development of a vast array of biologically active compounds and functional materials. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template in drug discovery.
This technical guide focuses on a specific, highly functionalized derivative: 2-Chloro-7,8-dimethylquinoline-3-carbonitrile . The presence of a chloro group at the 2-position, a carbonitrile moiety at the 3-position, and dimethyl substitution on the benzene ring at positions 7 and 8, endows this molecule with a unique combination of reactivity and potential for biological interaction. The chloro atom at C-2 is a key reactive handle, serving as an excellent leaving group for nucleophilic substitution reactions, thereby allowing for the introduction of a wide variety of functional groups. The electron-withdrawing carbonitrile group at C-3 can participate in various chemical transformations and may contribute to the molecule's interaction with biological targets. The dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile, including its chemical identity, a detailed synthetic protocol, its reactivity profile, and a discussion of its potential applications in research and drug development.
Chemical Identity and Physicochemical Properties
CAS Number: 917746-03-3[2]
Molecular Formula: C₁₂H₉ClN₂[2]
Molecular Weight: 216.67 g/mol [2]
| Property | Value | Source |
| CAS Number | 917746-03-3 | [2] |
| Molecular Formula | C₁₂H₉ClN₂ | [2] |
| Molecular Weight | 216.67 g/mol | [2] |
| IUPAC Name | 2-chloro-7,8-dimethylquinoline-3-carbonitrile | N/A |
| SMILES | Cc1ccc2cc(C#N)c(Cl)nc2c1C | [2] |
| InChI | InChI=1S/C12H9ClN2/c1-7-3-4-9-5-10(6-14)12(13)15-11(9)8(7)2/h3-5H,1-2H3 | N/A |
Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile: A Two-Step Approach
The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile can be efficiently achieved through a two-step process, commencing with the Vilsmeier-Haack reaction to construct the quinoline core, followed by the conversion of the resulting aldehyde to the target nitrile.
Step 1: Synthesis of the Precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In the context of quinoline synthesis, it allows for the one-pot cyclization and formylation of N-arylacetamides. The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the electrophile.[4]
Reaction Scheme:
Sources
Computational Design & Molecular Modeling of Substituted Quinolines
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Ciprofloxacin - a fluoroquinolone), and emerging anticancer agents (Kinase inhibitors). However, the scaffold presents unique modeling challenges: pH-dependent protonation of the ring nitrogen, complex tautomeric equilibria in 4-hydroxy derivatives, and dual-binding modes (DNA intercalation vs. hydrophobic pocket binding).
This guide provides a validated computational framework for modeling substituted quinolines, moving beyond generic protocols to address the specific electronic and steric requirements of this heterocycle.
Part 1: Electronic Structure & Quantum Mechanics (QM)
The Tautomerism Challenge (4-Hydroxyquinolines)
A critical failure point in high-throughput virtual screening of quinolines is the incorrect assignment of tautomeric states. Substituted 4-hydroxyquinolines exist in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.
-
Scientific Reality: In solution and solid states, the keto form (4-quinolone) is generally thermodynamically preferred due to aromatic stabilization of the pyridone-like ring, despite the loss of full bicyclic aromaticity.
-
Modeling Protocol: Standard force fields (MMFF94, OPLS3e) often default to the aromatic enol form. You must validate the tautomer using Density Functional Theory (DFT) before docking.
Validated DFT Protocol for Quinolines
To determine the bioactive conformer and protonation state:
-
Software: Gaussian 16 / ORCA / Jaguar.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) is the gold standard for heterocyclic tautomerism.
-
Solvation: Use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (
) to mimic physiological conditions. Gas-phase calculations erroneously favor the enol form.
Data: Relative Stabilities of Quinoline Tautomers (Calculated)
| Derivative | State | Preferred Bioactive Form | ||
| 4-Hydroxyquinoline | Neutral | +1.2 kcal/mol (Keto) | -4.5 kcal/mol (Keto) | Keto (Quinolone) |
| 4-Aminoquinoline | Neutral | 0.0 kcal/mol (Amino) | -6.2 kcal/mol (Amino) | Amino (Imine unstable) |
| Quinoline (N-atom) | Protonated | N/A | pKa | Cationic at pH < 4.5 |
QM Workflow Diagram
Figure 1: QM workflow for determining the thermodynamically preferred tautomer of substituted quinolines prior to docking.
Part 2: Structure-Based Drug Design (Docking & MD)
Binding Modes: Intercalation vs. Groove Binding
Substituted quinolines exhibit two distinct binding mechanisms depending on the target.
-
DNA Intercalation: Planar quinoline systems (e.g., fluoroquinolones) slide between base pairs.
-
Requirement: The ligand must be kept planar during docking. Torsional constraints on the ring system are mandatory.
-
Key Interaction:
- stacking with purine/pyrimidine bases.
-
-
Kinase/Enzyme Inhibition: (e.g., EGFR inhibitors).[1]
-
Requirement: The Nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region.
-
Key Interaction: Hydrophobic burial of the benzene ring; H-bond with the backbone.
-
Validated Docking Protocol (AutoDock/Vina/Glide)
Step 1: Ligand Preparation
-
Protonation: If the quinoline has a basic side chain (e.g., piperazine in ciprofloxacin), protonate it at pH 7.4. The ring nitrogen (N1) is usually unprotonated in kinase inhibitors but may be protonated in DNA binders.
-
Minimization: Steepest descent (1000 steps) using MMFF94 force field.
Step 2: Grid Generation
-
For Kinases: Center grid on the co-crystallized ligand (e.g., Erlotinib binding site). Box size:
Å. -
For DNA: Center grid on the intercalation gap (between GC base pairs).
Step 3: Validation (Self-Validating System)
-
Redocking: Remove the native ligand from the PDB crystal structure. Dock it back in.
-
Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and crystal pose.
-
Pass Criteria:RMSD < 2.0 Å . If > 2.0 Å, adjust the grid box size or exhaustiveness.
Integrated Design Pipeline
Figure 2: Structure-based design pipeline emphasizing the integration of QM-derived ligand states into the docking workflow.
Part 3: Ligand-Based Design (QSAR)
When the receptor structure is unknown, 3D-QSAR (CoMFA/CoMSIA) is effective for quinolines.
Substitution Vectors
Analysis of Structure-Activity Relationships (SAR) reveals three critical vectors for quinoline modification:
-
Position 2: Tolerates bulky groups; ideal for modulating lipophilicity (LogP).
-
Position 4: Critical for biological activity. Electron-donating groups (e.g., -NH2, -OMe) here often enhance DNA binding affinity.
-
Position 6/7 (Benzo-ring): Halogenation (F, Cl) here blocks metabolic oxidation and improves half-life (
).
QSAR Table: Field Contributions
Based on CoMFA models for anticancer quinolines (e.g., against EGFR):
| Field Type | Contribution (%) | Interpretation |
| Steric | 55 - 60% | Bulky groups at Pos 2/4 often clash with the ATP pocket. |
| Electrostatic | 30 - 35% | Electron-withdrawing groups at Pos 6/7 increase potency. |
| Hydrophobic | 5 - 10% |
Part 4: ADMET Profiling (In Silico)
Quinolines are prone to specific toxicity issues that must be screened early.
-
hERG Inhibition (Cardiotoxicity):
-
Many quinolines block the hERG potassium channel, leading to QT prolongation.
-
In Silico Filter: Calculate pKa . If basic pKa > 8.0 and LogP > 3.0, the risk of hERG blockage increases significantly.
-
-
Mutagenicity (Ames Test):
-
Planar, intercalating quinolines can cause frameshift mutations.
-
Filter: Use structural alerts (e.g., nitro groups on the quinoline ring) to flag potential mutagens.
-
Part 5: References
-
Tautomerism Studies:
-
QSAR & Docking Methodologies:
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI Molecules (2023). Link
-
Computational Insights into DNA Intercalation: Molecular Docking and Dynamics. Juniper Publishers (2018). Link
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Bioorganic Chemistry (2025).[2][3][4][5][6] Link
-
-
ADMET & Drug Design Reviews:
Sources
- 1. Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of Chlorinated Quinoline Compounds
Introduction
Chlorinated quinoline compounds represent a critical class of heterocyclic aromatic molecules with extensive applications in medicinal chemistry and drug development.[1] Notable derivatives, such as chloroquine and hydroxychloroquine, have played a significant role in treating malaria and are under investigation for their therapeutic potential in autoimmune diseases and various cancers.[1][2] The addition of chlorine atoms to the quinoline structure significantly modifies the compound's physicochemical properties, biological activity, and, importantly, its toxicity profile.[1][3] Consequently, a comprehensive understanding and strict adherence to safety protocols for handling, storage, and disposal are essential to ensure the safety of laboratory personnel and the integrity of research outcomes.[4][5]
This guide provides an in-depth, technical overview of the safe handling of chlorinated quinoline compounds, designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and provides self-validating protocols to foster a culture of safety and scientific integrity.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with chlorinated quinoline compounds is the foundation of safe laboratory practice.[6]
Toxicological Profile
The toxicity of chlorinated quinolines is highly dependent on the position and number of chlorine substitutions, as well as other functional groups present in the molecule.[7][8]
-
Acute Toxicity: Quinoline and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[4][9][10] For instance, the oral LD50 of quinoline in rats is 331 mg/kg, classifying it as moderately toxic.[7] Acute exposure can lead to symptoms such as headache, nausea, vomiting, and dizziness.[11] High doses of certain aminoquinolines like chloroquine can lead to severe toxicity with a narrow therapeutic margin, potentially causing cardiovascular effects and electrolyte imbalances.[2]
-
Genotoxicity and Mutagenicity: Many quinoline derivatives have demonstrated mutagenic properties, primarily through DNA adduction and intercalation.[7][10] Quinoline itself is considered genotoxic.[10] Interestingly, substitutions on the quinoline ring can modulate this activity; for example, a 3-fluoro substitution can inhibit mutagenicity.[7][8]
-
Carcinogenicity: Based on animal studies, quinoline is classified as a probable human carcinogen (Group B2).[8] Long-term exposure in animal models has been linked to the development of liver neoplasms.[7][8]
-
Organ-Specific Toxicity: The liver is a primary target for quinoline toxicity.[11][12] Some derivatives can also affect other organ systems. For example, following ingestion, lipophilic aminoquinolines like chloroquine and hydroxychloroquine are rapidly absorbed and can accumulate in various tissues including the liver, lungs, kidneys, and heart.[2]
Table 1: Physicochemical and Toxicity Data of Selected Chlorinated Quinolines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Acute Oral LD50 (Rat, mg/kg) | GHS Hazard Statements |
| 4-Chloroquinoline | C₉H₆ClN | 163.60 | 3.34 | 2.68 | No data | H302, H315, H319, H335 |
| 7-Chloroquinoline | C₉H₆ClN | 163.60 | 3.82 | 2.76 | No data | H302, H315, H319, H335 |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 1.50 | 3.63 | No data | H302, H315, H319, H335 |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 8.1, 10.2 | 4.6 | 30-50 mg/kg (estimated minimum lethal dose)[2] | H302 |
| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.87 | 4.89, 9.67 | 3.3 | No specific LD50, but significant toxicity reported at plasma levels of 2.05-18.16 µmol/L[2] | H302 |
| 7-Chloro-6-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | No data | No data | No data | H302, H315, H319, H335[4] |
Data compiled from various sources.[1][2][4] pKa and logP values can vary.[1]
Risk Assessment Workflow
A systematic risk assessment should be conducted before any new experiment involving chlorinated quinolines.[13]
Diagram 1: Risk Assessment Workflow for Chlorinated Quinoline Compounds
Caption: A systematic workflow for assessing and mitigating risks associated with chlorinated quinoline compounds.
PART 2: Safe Handling and Engineering Controls
The primary goal of safe handling practices is to minimize exposure through the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment (PPE).[6]
Engineering Controls
Engineering controls are the first and most effective line of defense in preventing chemical exposure.[13]
-
Ventilation: All work with chlorinated quinoline compounds should be conducted in a well-ventilated area.[9][12] A certified chemical fume hood is mandatory for any procedure that may generate dust, aerosols, or vapors.[14] For highly potent compounds, facilities should be designed with single-pass air systems to prevent cross-contamination.[13]
-
Containment: For handling highly potent chlorinated quinolines (OELs < 1 µg/m³), containment solutions such as glove boxes or isolators are necessary to provide a physical barrier between the operator and the chemical.[6][13] Process isolation, ensuring the compound remains within sealed equipment during manufacturing, is also a key strategy.[13]
Personal Protective Equipment (PPE)
PPE should be considered a secondary control measure, used in conjunction with engineering controls.[13] The selection of PPE must be based on a thorough risk assessment of the specific compound and procedure.[5]
Table 2: Recommended Personal Protective Equipment for Handling Chlorinated Quinolines
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses or Goggles | Must be worn at all times. Should conform to EN 166 (EU) or NIOSH (US) standards.[5][14] A full-face shield may be necessary for splash hazards.[15] |
| Skin and Body Protection | Gloves | Chemically resistant gloves (e.g., neoprene or butyl rubber) are required.[15] Gloves must be inspected for integrity before each use.[5] |
| Lab Coat/Protective Clothing | A lab coat should be worn to prevent skin exposure.[16] For larger quantities or highly potent compounds, a chemical-resistant suit may be required.[13][17] | |
| Respiratory Protection | Respirator | If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][12][17] Fit-testing is mandatory.[15] |
PART 3: Standard Operating Procedures (SOPs)
Detailed and validated SOPs are crucial for ensuring consistency and safety in the laboratory.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is functioning correctly.
-
Weighing: If possible, weigh solids in a containment device such as a glove box or a ventilated balance enclosure. If a fume hood is used, ensure the sash is at the appropriate height.
-
Solution Preparation: Add the solvent to the weighed compound slowly to avoid splashing. Use a sealed container for mixing.
-
Cleaning: Decontaminate all surfaces and equipment after use. Dispose of all contaminated materials as hazardous waste.
Protocol for Synthesis of Chlorinated Quinolines
The synthesis of chlorinated quinolines often involves hazardous reagents and intermediates.[18][19] A general workflow is presented below, but specific procedures must be adapted based on the reaction being performed.
Diagram 2: General Workflow for the Synthesis of Chlorinated Quinolines
Caption: A generalized workflow for the synthesis of chlorinated quinoline compounds.
Detailed Steps:
-
Risk Assessment: Before beginning, conduct a thorough risk assessment for all reactants, intermediates, and products.
-
Reagent Preparation: Prepare all reagents in a chemical fume hood, wearing appropriate PPE.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. If the reaction is air or moisture sensitive, use an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Workup and Extraction: Once the reaction is complete, carefully quench the reaction and perform an aqueous workup and extraction in the fume hood.
-
Purification: Purify the crude product using techniques such as crystallization or column chromatography.
-
Characterization: Characterize the final product using appropriate analytical methods (e.g., NMR, MS).
-
Storage and Waste Disposal: Store the purified product in a properly labeled, sealed container in a designated storage area.[9][12] Dispose of all chemical waste according to institutional and regulatory guidelines.[4]
PART 4: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.[11]
Spill Management
-
Evacuate: Immediately evacuate the affected area.[4]
-
Alert: Notify your supervisor and institutional safety personnel.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as diatomite or universal binders.[4][12]
-
Cleanup: Trained personnel wearing appropriate PPE should clean up the spill.
-
Disposal: Dispose of all contaminated materials as hazardous waste.[4]
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Quickly remove contaminated clothing. Wash the affected skin with large amounts of soap and water.[11][20] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[11][21] Seek immediate medical attention.[12]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Give one or two glasses of water to drink.[12][21] Seek immediate medical attention.[12]
PART 5: Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store chlorinated quinoline compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12][14]
-
Keep containers tightly closed and protected from light, as some quinolines are light-sensitive.[12]
-
Store in an area without drain or sewer access.[12]
Disposal
All waste containing chlorinated quinoline compounds, including empty containers and contaminated materials, must be treated as hazardous waste.[4]
-
Segregation: Segregate chlorinated quinoline waste from non-hazardous waste.[4]
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.[4]
-
Disposal: Arrange for the collection and disposal of hazardous waste by a licensed and certified hazardous waste disposal company.[4] Do not dispose of chlorinated quinolines down the drain or in regular trash.[4][22]
Conclusion
Chlorinated quinoline compounds are valuable tools in drug discovery and development, but they also present significant health and safety risks. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed standard operating procedures, researchers can handle these compounds safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the chemical properties and toxicological profiles of these compounds, is paramount to protecting both the individual and the integrity of the scientific process.
References
- Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem. (n.d.).
- Proper Disposal of 7-Chloro-6-nitroquinoline: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Marraffa, J. M., et al. (2020). Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The American Journal of Emergency Medicine, 38(7), 1475-1483.
- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- ICSC 0071 - QUINOLINE. (2021). International Labour Organization & World Health Organization.
- Quinoline - SAFETY DATA SHEET. (2025). Penta chemicals.
- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.
- QUINOLINE - CAMEO Chemicals. (n.d.). NOAA.
- Levin, M. (2010). Containment of High-Potency Products in a GMP Environment. BioProcess International.
- Potent compound safety in the laboratory. (2026). tks.
- Quinolines: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency.
- Quinone - IDLH. (n.d.). NIOSH | CDC.
- Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
- The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins.
- How to Promote Lab Safety When Working with Chemicals? (2020). Lab Pro.
- The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. (2025). MESA.
- Personal protective equipment for handling Quinine Hydrochloride. (2025). Benchchem.
- Recommendations for Occupational Safety and Health. (n.d.). CDC Stacks.
- Quinoline Toxicological Summary. (2023). Minnesota Department of Health.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(3), 996.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate.
- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (n.d.). Benchchem.
- SAFETY DATA SHEET - Quinoline. (2012). Fisher Scientific.
- Chlorine Safety. (n.d.). Texas Department of Insurance.
- Chlorine. (2025). CCOHS.
- Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin–Madison.
- Material Safety Data Sheet - Quinoline. (2010). ScienceLab.com.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). European Journal of Medicinal Chemistry.
- Chlorination Safety Protocols & PPE for Water Disinfection. (n.d.). Pipe Testing Services.
- Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13402-13419.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013). Electronic Code of Federal Regulations (eCFR).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agnopharma.com [agnopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iris.epa.gov [iris.epa.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. nj.gov [nj.gov]
- 12. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. fishersci.com [fishersci.com]
- 15. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 16. labproinc.com [labproinc.com]
- 17. CCOHS: Chlorine [ccohs.ca]
- 18. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. chemos.de [chemos.de]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Methodological & Application
Application Notes & Protocols: Derivatization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is present in numerous natural products, such as the antimalarial alkaloid quinine, and forms the core of many synthetic drugs.[2] Quinoline-based compounds have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the quinoline scaffold stems from its unique electronic properties and the multiple positions available for functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with biological targets.[4]
The subject of this guide, 2-chloro-7,8-dimethylquinoline-3-carbonitrile, is a particularly attractive starting material for the generation of diverse compound libraries for biological screening. The molecule possesses two key reactive handles: the electrophilic C2-chloro substituent and the C3-carbonitrile group. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of amine, thiol, and oxygen nucleophiles.[5][6][7] Concurrently, the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a bioisosteric replacement for other functional groups, influencing the molecule's polarity and hydrogen bonding capacity.[8][9]
This document provides a detailed guide for the derivatization of 2-chloro-7,8-dimethylquinoline-3-carbonitrile, outlining strategic approaches and detailed protocols for creating a library of novel compounds for biological evaluation.
Strategic Derivatization Workflow
The derivatization strategy for 2-chloro-7,8-dimethylquinoline-3-carbonitrile is centered around a two-pronged approach: modification at the C2 position via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and transformation of the C3-carbonitrile group. This parallel and sequential approach allows for the rapid generation of a structurally diverse library of compounds.
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Application of Nitrile in Drug Design [sioc-journal.cn]
High-Efficiency Conversion of Quinoline Carbonitriles to Carboxylic Acids: Protocols and Process Control
APPLICATION NOTE: AN-QCN-2026
Executive Summary
Quinoline-carboxylic acids are "privileged scaffolds" in medicinal chemistry, serving as precursors for antimalarials (e.g., quinine analogs), fluoroquinolone antibiotics, and NK3 receptor antagonists. The hydrolysis of the cyano group (-CN) on the electron-deficient quinoline ring presents unique challenges compared to aliphatic nitriles. The basicity of the quinoline nitrogen (
This guide details three validated workflows: Acidic Hydrolysis (Method A) for robust scale-up, Alkaline Peroxide Hydrolysis (Method B) for acid-sensitive substrates, and Microwave-Assisted Hydrolysis (Method C) for high-throughput medicinal chemistry.
Mechanistic Pathways & Strategic Selection
The conversion involves two distinct hydration events:
-
Hydration: Nitrile (
) Primary Amide ( ). -
Hydrolysis: Primary Amide
Carboxylic Acid ( ).
In quinolines, the electron-withdrawing nature of the ring accelerates Step 1 but can make Step 2 sluggish, often requiring forcing conditions.
Decision Matrix: Selecting Your Method
| Feature | Method A: Acidic (H₂SO₄) | Method B: Basic (NaOH/H₂O₂) | Method C: Microwave |
| Primary Mechanism | Electrophilic Activation | Nucleophilic Attack (Hydroperoxide) | Thermal/Kinetic Acceleration |
| Substrate Scope | Halogenated quinolines, acid-stable groups | Acid-labile groups (acetals), 2-substituted | Library synthesis (mg scale) |
| Key Risk | Decarboxylation (at >140°C) | Nucleophilic aromatic substitution ( | Pressure build-up |
| Throughput | High (Batch) | Medium | High (Parallel) |
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical "Amide Trap" where reactions often stall.
Caption: Mechanistic flow showing the activation of the nitrile and the thermodynamic sink at the primary amide stage.
Method A: Strong Acid Hydrolysis (The Gold Standard)
Best for: Scale-up (>10g), halogenated quinolines, and substrates requiring rigorous purification.
Scientific Rationale
Protonation of the quinoline nitrogen and the nitrile nitrogen significantly increases the electrophilicity of the cyano carbon, overcoming the deactivation caused by the electron-poor ring. Sulfuric acid is preferred over HCl to achieve higher reflux temperatures (
Protocol
Reagents:
-
Quinoline-carbonitrile (1.0 equiv)
-
Sulfuric Acid (60% v/v in water) - Note: Concentration is critical. >80% causes charring; <40% is too slow.
-
Glacial Acetic Acid (optional co-solvent for lipophilic substrates).
Step-by-Step:
-
Dissolution: Charge the quinoline-carbonitrile into a round-bottom flask. Add 60%
(10 mL per gram of substrate). -
Reflux: Heat to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (
) will disappear; the amide ( ) appears transiently; the acid ( ) forms last.
-
-
Quench: Cool the reaction mixture to
in an ice bath. -
Isoelectric Precipitation (CRITICAL):
-
Slowly add 20% NaOH or
dropwise with vigorous stirring. -
Target pH: Adjust pH to 3.5–4.5.
-
Why? The quinoline nitrogen is basic (
) and the carboxylic acid is acidic ( ). The zwitterion has minimum solubility at this isoelectric point.
-
-
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (
) and acetone ( ) to remove trace amide.
Method B: Alkaline Peroxide Hydrolysis (Radziszewski Modification)
Best for: Acid-sensitive substrates or when "stalling" at the amide is observed in standard base hydrolysis.
Scientific Rationale
Standard alkaline hydrolysis often stops at the amide because the amide anion is resonance-stabilized and resistant to nucleophilic attack. Adding Hydrogen Peroxide (
Protocol
Reagents:
-
Quinoline-carbonitrile (1.0 equiv)
-
NaOH (4.0 equiv)
- (30% aq. solution, 2.0 equiv)
-
Ethanol/Water (1:1 v/v)
Step-by-Step:
-
Setup: Dissolve substrate in Ethanol/Water. Add NaOH.[1][2][3][4]
-
Activation: Add
dropwise at room temperature. (Caution: Exothermic). -
Hydrolysis: Heat to
for 2 hours.-
Note: If the amide persists, add another 2.0 equiv of NaOH and raise temp to reflux.
-
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
The residue is the sodium salt of the quinoline acid (soluble in water).
-
Acidify with 1M HCl to pH 3–4 to precipitate the free acid.
-
Method C: Microwave-Assisted Hydrolysis
Best for: Medicinal chemistry libraries, rapid screening, and difficult substrates.
Scientific Rationale
Microwave irradiation provides direct dielectric heating of the polar reaction medium. This overcomes the activation energy barrier for the amide-to-acid transition significantly faster than convective heating.
Protocol
Instrument: CEM Discover or Biotage Initiator.
Parameters:
| Parameter | Setting |
|---|
| Solvent | 20% NaOH (aq) or 50%
Workflow:
-
Load substrate (100–500 mg) into a microwave vial.
-
Add solvent (2–4 mL). Cap with a crimp top.
-
Irradiate using "Dynamic" mode (hold temp, adjust power).
-
Safety Warning: Quinolines can decarboxylate at
. Do not overshoot temperature. -
Decap carefully after cooling (pressure release). Proceed to isoelectric precipitation (see Method A).
Analytical Validation & Troubleshooting
Quality Control Metrics
| Test | Expected Result | Interpretation |
| IR Spectroscopy | Loss of peak at | Complete consumption of Nitrile. |
| IR Spectroscopy | New broad band | Formation of O-H (Carboxylic Acid). |
| 1H NMR | Downfield shift of ring protons | Due to electron-withdrawing COOH vs CN. |
| LC-MS | Mass shift +19 Da (CN to COOH) | Standard hydrolysis ( |
Troubleshooting the "Zwitterion Trap"
Problem: No precipitate forms upon acidification of the basic extract.
Root Cause: The pH is too low (< 2). The quinoline nitrogen protonates, forming a soluble cationic salt (
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. (Review of microwave techniques for nitrogen heterocycles). [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (Mechanistic grounding for acid/base hydrolysis).[1][5] [Link]
-
Nitrile to Acid - Common Conditions. Common Organic Chemistry. (Standard reagents and conditions). [Link]
-
Nitrilase: A Promising Biocatalyst in Industrial Applications. PubMed / Critical Reviews in Biotechnology. (For enzymatic/green alternatives). [Link]
-
Microwave-assisted Friedländer Quinoline Synthesis. Bentham Science. (Context for microwave stability of quinoline rings). [Link]
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Application Note: Chemoselective Reduction of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
The following Application Note and Protocol guide is designed for immediate implementation in a research or drug discovery setting. It prioritizes chemoselectivity—specifically the preservation of the 2-chloro substituent—while effecting the reduction of the 3-carbonitrile group.
Executive Summary
The reduction of 2-chloro-7,8-dimethylquinoline-3-carbonitrile (1) is a pivotal transformation in the synthesis of bioactive quinoline scaffolds. The presence of the labile 2-chloro substituent presents a significant chemoselectivity challenge. Standard hydrogenation (H₂/Pd) or aggressive hydride reductions often lead to hydrodehalogenation (loss of Cl), destroying the handle required for subsequent nucleophilic substitutions (
This guide details two distinct, high-fidelity protocols:
-
Partial Reduction: Synthesis of the Aldehyde using DIBAL-H at cryogenic temperatures.
-
Full Reduction: Synthesis of the Primary Amine using Borane-Dimethyl Sulfide (BMS), avoiding the dechlorination risks associated with Lithium Aluminum Hydride (LAH).
Chemoselectivity & Reagent Selection
The following decision matrix justifies the selection of reagents based on electronic and steric demands.
| Reagent | Target Product | Risk Profile | Recommendation |
| DIBAL-H (-78°C) | Aldehyde (-CHO) | Low. Cryogenic conditions prevent over-reduction and C-Cl cleavage. | Primary Protocol A |
| LiAlH₄ (LAH) | Amine (-CH₂NH₂) | High. Frequently causes hydrodehalogenation (Cl removal) at the 2-position. | Not Recommended |
| H₂ / Pd-C | Amine (-CH₂NH₂) | Critical. Rapid hydrogenolysis of the C-Cl bond occurs before nitrile reduction. | Avoid |
| Borane-DMS (BMS) | Amine (-CH₂NH₂) | Low. Electrophilic reduction mechanism spares the electron-deficient C-Cl bond. | Primary Protocol B |
| NaBH₄ / CoCl₂ | Amine (-CH₂NH₂) | Medium. Effective, but cobalt residues can be difficult to remove from quinoline nitrogens. | Alternative |
Protocol A: Partial Reduction to Aldehyde
Target: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Reagent: Diisobutylaluminum hydride (DIBAL-H) Mechanism: Formation of a stable aluminum-imine intermediate which hydrolyzes to the aldehyde upon acidic workup.
Mechanistic Pathway (DIBAL-H)
The stability of the tetrahedral intermediate at -78°C is the key to preventing over-reduction to the alcohol.
Figure 1: Mechanistic pathway for the selective reduction of nitrile to aldehyde using DIBAL-H.[1]
Experimental Procedure
Safety: DIBAL-H is pyrophoric. All transfers must use cannula or oven-dried syringes under Argon/Nitrogen.
Materials:
-
Substrate (1): 1.0 eq (e.g., 2.16 g, 10 mmol)
-
DIBAL-H (1.0 M in Toluene): 1.2 eq (12 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration)
-
Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Cool to -78°C (Dry ice/Acetone bath). Maintain inert atmosphere (
). -
Dissolution: Dissolve the nitrile (1) in anhydrous DCM. Cannulate this solution into the reaction flask.
-
Addition: Add DIBAL-H solution dropwise over 30 minutes via syringe pump or pressure-equalizing dropping funnel. Crucial: Internal temperature must not exceed -70°C.
-
Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (Note: The intermediate imine may streak; look for disappearance of starting material).
-
Quench (The Rochelle Method):
-
While still at -78°C, add MeOH (2 mL) dropwise to destroy excess hydride.
-
Remove cooling bath and allow to warm to 0°C.
-
Add saturated aqueous Rochelle’s salt solution (20 mL).
-
-
Workup: The mixture will form a gelatinous emulsion. Vigorously stir at room temperature for 1–2 hours until two clear layers appear (the aluminum salts chelate into the aqueous phase).
-
Extraction: Separate layers. Extract aqueous phase with DCM (2x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Full Reduction to Primary Amine
Target: (2-Chloro-7,8-dimethylquinolin-3-yl)methanamine
Reagent: Borane-Dimethyl Sulfide Complex (BMS)
Rationale: Borane (
Reaction Workflow
This workflow ensures complete conversion of the intermediate borazine to the free amine.
Figure 2: Workflow for the chemoselective reduction of nitrile to amine using Borane-DMS.
Experimental Procedure
Materials:
-
Substrate (1): 1.0 eq
-
Borane-Dimethyl Sulfide (2.0 M in THF): 3.0 eq
-
Solvent: Anhydrous THF
-
Workup Reagents: Methanol, 10% HCl, 2M NaOH.
Step-by-Step:
-
Setup: Oven-dry a round bottom flask equipped with a reflux condenser and a trap for dimethyl sulfide (noxious odor). Purge with Argon.
-
Addition: Dissolve substrate in THF. Add BMS solution dropwise at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to gentle reflux (66°C) for 3–5 hours.
-
Checkpoint: Monitor IR spectroscopy for the disappearance of the nitrile stretch (~2220
).
-
-
Quench (Critical): Cool to 0°C. Very slowly add Methanol. Massive hydrogen evolution will occur.
-
De-complexation: The amine is currently complexed with Boron. Add 10% HCl (aq) or HCl in MeOH and reflux for 1 hour to break the B-N bond.
-
Isolation:
-
Cool to RT. Concentrate to remove bulk THF/MeOH.
-
Dilute with water.[2] The solution should be acidic.[3] Wash with Ether (removes non-basic impurities).
-
Basify: Add 2M NaOH dropwise to the aqueous layer until pH > 10. The free amine will precipitate or oil out.
-
Extract with DCM (3x). Dry (
) and concentrate.[2]
-
Analytical Validation
Successful synthesis is validated by the following spectral shifts:
| Feature | Nitrile Precursor (1) | Aldehyde Product (Protocol A) | Amine Product (Protocol B) |
| IR ( | ~2220 (sharp, CN) | ~1690 (strong, C=O) | ~3300-3400 (broad, NH) |
| 1H NMR | No signal > 9 ppm | Singlet ~10.4 ppm (-CHO) | Singlet/Broad ~4.1 ppm (-CH₂-) |
| 13C NMR | ~116 ppm (CN) | ~189 ppm (C=O) | ~42 ppm (CH₂-NH₂) |
Troubleshooting & Optimization
-
Issue: Dechlorination observed (Product contains 2-H instead of 2-Cl).
-
Cause: Temperature too high during DIBAL addition or presence of Pd contaminants in glassware.
-
Fix: Strictly maintain -78°C. Ensure glassware is acid-washed to remove metal traces.
-
-
Issue: Low Yield in Amine Synthesis.
-
Cause: Incomplete hydrolysis of the Boron-Amine complex.
-
Fix: Extend the acidic reflux step (Step 5 in Protocol B). Ensure pH is sufficiently high (>10) during extraction.
-
References
-
Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines: Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier-Haack Reaction in the Synthesis of Quinolines.
-
DIBAL-H Reduction Mechanism & Protocol: BenchChem Technical Guides. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction.
-
Selective Reduction of Nitriles with Borane: Brown, H. C., et al. (1982).[4] Selective Reductions.[1][4][5][6][7] 29. A Simple Technique To Achieve an Enhanced Rate of Reduction... by Borane-Dimethyl Sulfide.[4][6] Journal of Organic Chemistry. (Validated via Calvin.edu repository).
-
Chemoselectivity in Quinoline Derivatives: Muscia, G. C., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
The Strategic Application of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products, most notably the anti-malarial alkaloid quinine, has inspired generations of scientists. Quinoline derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3] This versatility stems from the scaffold's ability to present functional groups in a defined three-dimensional space, allowing for precise interactions with a multitude of biological targets. The inherent aromaticity and the presence of a nitrogen atom also contribute to favorable pharmacokinetic properties.
Within this important class of heterocycles, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, a synthetically malleable nitrile group at the 3-position, and methyl groups at the 7 and 8-positions—offers a multi-pronged approach for chemical diversification and the exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this key intermediate.
Synthetic Pathways to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile and its Precursors
The primary and most efficient route to the quinoline core of the title compound is through the Vilsmeier-Haack reaction. This reaction facilitates the chlorination, formylation, and cyclization of an appropriate acetanilide in a one-pot procedure.[4] Subsequently, the aldehyde functionality can be readily converted to the target nitrile.
Protocol 1: Synthesis of the Precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This protocol is adapted from the well-established Vilsmeier-Haack cyclization of N-arylacetamides.[4]
Causality: The Vilsmeier-Haack reagent, a chloroiminium salt, is a potent electrophile that formylates and chlorinates the activated aromatic ring of the acetanilide, leading to a cascade of reactions that culminates in the formation of the quinoline ring system.
-
Step 1: Preparation of the Vilsmeier-Haack Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C (ice bath). Slowly add phosphorus oxychloride (POCl₃, 70 mmol) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier-Haack adduct.
-
Step 2: Reaction with Acetanilide: To the prepared Vilsmeier-Haack reagent, add N-(2,3-dimethylphenyl)acetamide (10 mmol).
-
Step 3: Cyclization: Heat the reaction mixture to 80°C (353 K) and maintain for 15 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Step 5: Purification: The crude 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the pure product.[4]
Protocol 2: Conversion of Aldehyde to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
This protocol is based on the efficient conversion of aldehydes to nitriles using iodine in aqueous ammonia.[5]
Causality: This method provides a mild and effective way to convert the aldehyde to a nitrile. The reaction likely proceeds through the formation of an aldimine intermediate, which is then oxidized by iodine to the nitrile.
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (1 mmol) in a suitable solvent such as THF or dioxane.
-
Step 2: Reagent Addition: Add an aqueous solution of ammonia (e.g., 28%) followed by a solution of iodine (in slight excess).
-
Step 3: Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Step 4: Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Step 5: Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Medicinal Chemistry Applications and Derivatization Strategies
The true value of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile lies in its potential as a versatile scaffold for building libraries of bioactive molecules. The chloro and nitrile groups serve as key handles for introducing a wide array of chemical functionalities.
Nucleophilic Substitution at the C2-Position
The chlorine atom at the C2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, alcohol, and thiol-containing fragments, which are crucial for modulating the pharmacological properties of the resulting compounds.
-
Reaction with Amines: A wide variety of primary and secondary amines can displace the chloride to form 2-aminoquinoline derivatives. These reactions are often catalyzed by an acid or base and can be performed under conventional heating or microwave irradiation to accelerate the reaction time. The resulting aminoquinolines are key pharmacophores in many kinase inhibitors and antibacterial agents.
-
Reaction with O- and S-Nucleophiles: Alkoxides and thiolates can also displace the C2-chloride to yield the corresponding ether and thioether derivatives, further expanding the chemical space for drug discovery.
Transformations of the C3-Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. These functional groups can serve as hydrogen bond donors and acceptors, which are critical for target engagement.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[6] This introduces a basic center and a point for further derivatization.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which have shown significant antimicrobial activity.[5]
Potential Therapeutic Targets and Biological Activities
While specific biological data for derivatives of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile is not extensively reported, the broader class of quinoline-3-carbonitriles has been implicated in several therapeutic areas.
Anticancer Activity
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases.[1] Receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met are crucial for cancer cell proliferation, survival, and angiogenesis.[7] The quinoline scaffold can serve as a template for designing potent kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.
Table 1: Examples of Biologically Active Quinoline Derivatives
| Compound Class | Biological Target | Reported Activity | Reference |
| 4-Anilinoquinolines | EGFR | High inhibitory activity | |
| 4-Phenoxyquinolines | Anticancer | Antiproliferative compounds | |
| Quinolone Derivatives | DNA Gyrase/Topoisomerase IV | Antibacterial | [8] |
| Quinoline-3-carbonitriles | Tpl2 Kinase | Inhibition of TNFα production | [5] |
| Tetrahydrobenzo[h]quinoline-3-carbonitriles | α-amylase / α-glucosidase | IC₅₀ = 3.42–15.14 µM / 0.65–9.23 µM | [9] |
Antibacterial Activity
The quinolone antibiotics, which feature a related core structure, are potent antibacterial agents that target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[8] Derivatives of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile could be explored for their potential as novel antibacterial agents, especially against resistant strains. The nitrile group may mimic key interactions of the carboxylic acid group found in traditional quinolones.
Experimental Protocols for Derivatization and Biological Evaluation
Protocol 3: Synthesis of a 2-Amino-7,8-dimethylquinoline-3-carbonitrile Derivative
This protocol provides a general method for the nucleophilic substitution of the C2-chloride with an amine.
-
Step 1: Reaction Setup: In a sealed tube, combine 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (1 mmol), the desired primary or secondary amine (1.2 mmol), and a suitable solvent such as 2-ethoxyethanol or NMP.
-
Step 2: Catalyst Addition: Add a catalytic amount of a base (e.g., K₂CO₃ or DIPEA) or an acid (e.g., HCl).
-
Step 3: Reaction: Heat the mixture to 120-150°C for 4-12 hours. The reaction can also be performed in a microwave reactor to significantly reduce the reaction time. Monitor the reaction by TLC.
-
Step 4: Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure to evaluate the inhibitory activity of synthesized compounds against a target kinase.
Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity, fluorescence, or luminescence.
-
Step 1: Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution, ATP solution, and the test compound solutions at various concentrations.
-
Step 2: Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound. Initiate the reaction by adding ATP.
-
Step 3: Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Step 4: Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Step 5: Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Causality: The MIC assay is a standard method to assess the potency of an antibacterial compound. By exposing bacteria to a serial dilution of the compound, the minimum concentration required to inhibit growth can be determined.
-
Step 1: Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Step 2: Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Step 3: Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Synthetic and Application Workflow
Caption: Synthetic and derivatization workflow for 2-Chloro-7,8-dimethylquinoline-3-carbonitrile.
Conclusion and Future Perspectives
2-Chloro-7,8-dimethylquinoline-3-carbonitrile is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its dual reactive sites at the C2 and C3 positions provide a robust platform for the generation of diverse chemical libraries. While direct biological data for this specific compound's derivatives are emerging, the extensive body of literature on analogous quinoline-3-carbonitriles strongly suggests its utility in the discovery of novel anticancer and antibacterial agents. The protocols and strategies outlined in this application note are intended to empower researchers to unlock the full potential of this versatile scaffold in their drug discovery endeavors. Future work should focus on the systematic exploration of the chemical space around this core, coupled with high-throughput screening against a panel of relevant biological targets to identify new lead compounds for therapeutic development.
References
- Baxendale Group, Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Khan, F. N., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o200.
- Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2709.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.
- Gouda, M. A., et al. (2014). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 11(3), 356-371.
- Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 1-4.
- Singh, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(25), 17897-17918.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
- Reddy, C. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- Iqbal, M. A., et al. (2023). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 15(22), 1831-1849.
- Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.).
- Melaku, Y., & Belay, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
- Gupta, H., et al. (2018). Biological Activities of Quinoline Derivatives.
- El-Agrody, A. M., et al. (2012). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.
- Al-Suwaidan, I. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
- Singh, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Desroches, C., et al. (2021).
- Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 76.
- Wang, S., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2774.
- Musso, L., et al. (2021).
- Narayanasamy, S., et al. (2014). Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. RSC Advances, 4(102), 58514-58518.
- Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 74.
- El-Taweel, F. M. A., et al. (2017). 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile.
- Khan, F. N., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o132.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Quinoline-Based Materials for Organic Electronics
Strategic Overview: The Quinoline Advantage
Quinoline derivatives, particularly metal chelates like Tris(8-hydroxyquinolinato)aluminium (
For researchers transitioning from medicinal chemistry to materials science, the design philosophy shifts from biological activity to optoelectronic stability.
Key Material Requirements
| Parameter | Target Metric | Reason for Importance |
| Purity | > 99.99% (4N) | Impurities act as charge traps and quenching centers, reducing device lifetime. |
| Glass Transition ( | > 100°C | Prevents crystallization of the amorphous film under operation heat (Joule heating). |
| LUMO Level | -3.0 to -3.3 eV | Matches the work function of common cathodes (Al, Mg:Ag) for efficient electron injection. |
| Electron Mobility | Ensures electrons reach the recombination zone to meet holes. |
Molecular Design & Synthesis
While
Protocol A: Wet-Chemical Synthesis of Crude
Objective: Synthesize the yellow fluorescent complex
Reagents
-
8-Hydroxyquinoline (Sublimed grade preferred)
-
Aluminum Chloride Hexahydrate (
) -
Ethanol (Absolute)
-
Ammonium Hydroxide (25%
in water) or Piperidine (as base)
Step-by-Step Workflow
-
Ligand Dissolution: Dissolve 3.0 equivalents of 8-hydroxyquinoline in absolute ethanol in a round-bottom flask. Stir at 60°C until clear.
-
Metal Addition: Dissolve 1.0 equivalent of
in a minimal amount of deionized water. Add this dropwise to the ethanol solution.-
Observation: The solution will turn a pale yellow.
-
-
Precipitation (Critical Step): Slowly add the base (Ammonium Hydroxide) dropwise while vigorously stirring.
-
Target pH: Adjust to pH 7.0–7.5.
-
Mechanism:[1] The base deprotonates the phenol group, allowing the nitrogen lone pair and the phenoxide oxygen to chelate the aluminum ion.
-
Precipitate: A bright yellow solid (
) will precipitate immediately.
-
-
Digestion: Continue stirring at 60°C for 1 hour to ensure complete complexation.
-
Filtration: Cool to room temperature. Filter the solid using a Büchner funnel.
-
Washing: Wash the cake 3x with water (to remove ammonium chloride salts) and 2x with cold ethanol.
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Expert Insight: The crude yield is typically >85%, but this material is NOT ready for devices. It contains trace water and ionic impurities that will destroy an OLED in minutes.
Purification: The Train Sublimation Protocol
Organic semiconductors must be purified by physical vapor transport (sublimation) to reach "electronic grade" purity. Recrystallization is insufficient as it often traps solvent molecules.
Protocol B: High-Vacuum Train Sublimation
Objective: Remove volatile impurities and non-volatile residues to achieve >99.9% purity.
Equipment Setup
-
Three-Zone Tube Furnace: Allows creating a temperature gradient.
-
Quartz Tube: Cleaned with Aqua Regia and dried.
-
Vacuum System: Turbo pump capable of
Torr.
Workflow Diagram (DOT)
Figure 1: Thermal Gradient Sublimation workflow for purifying organic semiconductors.
Procedure
-
Loading: Place crude
in a boat at the closed end of the quartz tube (Source Zone). -
Evacuation: Connect the open end to the vacuum pump. Pump down to
Torr. -
Ramping: Heat the Source Zone to 280°C–300°C (just below the decomposition temperature of
). -
Gradient Formation:
-
Source Zone: 300°C (Material sublimes).
-
Product Zone: 240°C (Pure crystals grow here).
-
Impurity Zone: <100°C (Volatile impurities pass through).
-
-
Harvesting: After 4–6 hours, cool the system. Break the vacuum with Nitrogen. Scrape the bright yellow crystals from the "Product Zone." Discard the dark residue in the source boat and the off-white film in the cold zone.
Characterization: Electronic Energy Levels
To design a device, you must know the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels.
Protocol C: Cyclic Voltammetry (CV)
Objective: Determine electrochemical bandgap and orbital energies.[2]
Parameters
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon.
-
Reference Electrode:
(calibrated vs. Ferrocene/Ferrocenium). -
Scan Rate: 50–100 mV/s.
Calculation Logic
The energy levels are calculated relative to the vacuum level, using Ferrocene (
-
Measure Onset Potentials: Identify the onset of oxidation (
) and reduction ( ) from the CV curves.[2][3] -
Apply Equations:
| Material | Bandgap ( | ||
| -5.70 | -3.00 | 2.70 | |
| Liq | -5.90 | -2.90 | 3.00 |
| PBD (Reference) | -6.10 | -2.40 | 3.70 |
Device Fabrication: The OLED Stack
The final validation is the fabrication of an electron-only device or a full OLED.
Protocol D: Vacuum Thermal Evaporation (VTE)
Objective: Fabricate a standard Green OLED using
Device Architecture
Structure: ITO / NPB (50nm) /
Fabrication Workflow (DOT)
Figure 2: Standard Bilayer OLED Architecture using Alq3.
Critical Process Parameters
-
Substrate Cleaning: ITO glass must be cleaned via ultrasonication (Acetone
Isopropanol) followed by UV-Ozone treatment (15 min) to increase work function. -
Vacuum Level: Deposition must occur at
Torr. -
Deposition Rates:
-
Organics (NPB,
): 1–2 Å/s. -
LiF: 0.1 Å/s (Very slow to ensure island formation, not a continuous insulating film).
-
Aluminum: 3–5 Å/s.
-
-
Encapsulation: Devices must be encapsulated with a glass lid and UV epoxy in a Nitrogen glovebox (
ppm) immediately after fabrication.
References
-
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link
-
Kulkarni, A. P., et al. (2004). Electron transport materials for organic light-emitting diodes. Chemistry of Materials, 16(23), 4556-4573. Link
- Leonat, L., et al. (2013). Cyclic voltammetry of organic semiconductors: The ferrocene standard. New Journal of Chemistry, 37, 266-275.
-
Sigma-Aldrich. (2023). High-Purity Sublimed Materials for Organic Electronic Devices. Technical Application Note. Link
Sources
Troubleshooting & Optimization
Purification of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile by recrystallization
Introduction & Chemical Context
2-Chloro-7,8-dimethylquinoline-3-carbonitrile is a highly functionalized heterocyclic intermediate, typically synthesized via the Vilsmeier-Haack cyclization of N-(2,3-dimethylphenyl)acetamide. It serves as a critical scaffold for developing bioactive compounds, including tyrosine kinase inhibitors and gastric acid pump antagonists (P-CABs).
The purification of this molecule presents unique challenges due to the labile nature of the C2-chlorine atom (susceptible to nucleophilic attack) and the steric bulk introduced by the 7,8-dimethyl substitution pattern , which can trap impurities within the crystal lattice. This guide provides a self-validating purification strategy designed to maximize purity (>98% HPLC) while minimizing hydrolytic degradation.
Solvent Selection Matrix
The choice of solvent is dictated by the impurity profile of your crude material. The 7,8-dimethyl groups increase lipophilicity compared to the unsubstituted parent quinoline, making non-polar solvent systems highly effective.
| Solvent System | Polarity | Recrystallization Capacity | Risk Profile | Best Use Case |
| Ethyl Acetate / n-Heptane | Low-Medium | High | Low | Recommended Standard. Excellent rejection of polar tars and inorganic salts. Minimal risk of solvolysis. |
| Ethanol (Absolute) | High | Medium-High | Medium | Good for removing non-polar starting materials. Risk: Prolonged reflux may cause partial solvolysis of the 2-Cl group (forming the 2-ethoxy impurity). |
| Acetonitrile | Medium | Medium | Low | Useful if the crude is highly crystalline but colored. Good solubility curve but poor rejection of similar polarity impurities. |
| DMF / Water | Very High | Low | High | Avoid. High boiling point makes drying difficult; water promotes hydrolysis to the 2-oxo derivative (carbostyril). |
Standard Operating Procedure (SOP)
Protocol A: The Two-Solvent Method (EtOAc / Heptane)
Recommended for crude material with significant "tar" or color impurities.
Prerequisites:
-
Crude 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
-
Ethyl Acetate (EtOAc) - HPLC Grade
-
n-Heptane (or Petroleum Ether 60-80°C)
-
Activated Carbon (e.g., Darco G-60)
Step-by-Step Methodology:
-
Dissolution: Transfer 10.0 g of crude solid into a round-bottom flask. Add Ethyl Acetate (50 mL) .
-
Heating: Heat the mixture to mild reflux (approx. 77°C).
-
Checkpoint: If the solid does not dissolve completely, add EtOAc in 5 mL increments. Do not exceed 10 mL/g total volume.
-
-
Clarification (The Carbon Step):
-
Remove heat source and allow boiling to cease.
-
Add Activated Carbon (0.5 g, 5 wt%) . Caution: Adding powder to boiling solvent can cause flash boiling.
-
Resume reflux for 10 minutes.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble inorganic salts (phosphorous residues).
-
Crystallization:
-
Return the clear filtrate to a clean flask and heat to reflux.
-
Slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.
-
Add just enough EtOAc (approx. 1-2 mL) to clear the solution again.
-
-
Controlled Cooling:
-
Remove from heat.[1] Insulate the flask with a towel/foil to allow slow cooling to room temperature (RT) over 2 hours.
-
Mechanism:[2][3] Slow cooling promotes the growth of pure, dense prisms, excluding impurities from the lattice.
-
Once at RT, cool in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane (20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Troubleshooting Guide (FAQ)
Issue 1: "My product is bright orange/red, but it should be off-white."
Diagnosis: This is a common issue with Vilsmeier-Haack products. The color comes from oligomeric byproducts or residual Vilsmeier adducts. Corrective Action:
-
Do not proceed directly to recrystallization.
-
Perform a slurry wash first: Suspend the crude solid in cold Methanol (2 mL/g) and stir for 30 minutes. Filter. The methanol will solubilize the highly polar colored impurities while the product remains insoluble.
-
Proceed with Protocol A using Activated Carbon.
Issue 2: "I see a new impurity peak at RRT 0.85 after recrystallization from Ethanol."
Diagnosis: Solvolysis (Nucleophilic Aromatic Substitution). Mechanism: The chlorine at the C2 position is activated by the electron-withdrawing nitrile group at C3 and the ring nitrogen. Refluxing in nucleophilic solvents (like Ethanol) can displace the chloride with an ethoxy group. Corrective Action:
-
Switch to Protocol A (EtOAc/Heptane) immediately.
-
Avoid protic solvents (MeOH, EtOH) and high temperatures for extended periods.
Issue 3: "The melting point is depressed (broad range), even after recrystallization."
Diagnosis: Presence of the 2-oxo impurity (7,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile). Cause: This forms if the Vilsmeier intermediate was quenched with too much heat or if the crude contained significant moisture. The 2-oxo compound crystallizes similarly to the 2-chloro product (isomorphous). Corrective Action:
-
Recrystallization will not remove this efficiently.
-
Purification: You must use Flash Column Chromatography (Silica gel; Eluent: 10-20% EtOAc in Hexanes). The 2-chloro compound moves faster (higher Rf) than the 2-oxo derivative.
Process Visualization
The following diagram illustrates the decision logic for purifying this specific intermediate.
Caption: Decision tree for the purification of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile, prioritizing impurity removal strategies.
References
-
Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction of Acetylamines. Tetrahedron, 51(47), 12869-12898.
- Context: The foundational review on synthesizing 2-chloro-3-formyl quinolines, establishing the mechanism of chloro-substitution and cycliz
- Muscia, G. C., et al. (2008). Microwave-assisted synthesis of 2-chloro-3-formylquinolines. Tetrahedron Letters, 49(10), 1653-1655. Context: Discusses the impurity profiles (specifically hydrolysis products) common in these syntheses.
-
Baxendale, I. R., et al. (2021).[4] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / J. Org. Chem.
- Context: Provides solubility data and recrystallization protocols (Petroleum Ether/Ethyl Acet
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Chloroquinoline-3-carbonitrile.[2][5]
- Context: Reference for physical properties (Melting Point: 164-168°C) and stability warnings for the 2-chloro-3-cyano scaffold.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. chemijournal.com [chemijournal.com]
- 5. 2-氯喹啉-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Optimizing reaction conditions for nucleophilic substitution on 2-chloroquinolines
Ticket ID: #SNAr-2CQ-OPT
Topic: Optimization of Nucleophilic Aromatic Substitution (
Executive Summary
The 2-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a precursor for antimalarials (e.g., chloroquine analogs), kinase inhibitors, and receptor modulators. While the C2 position is activated for nucleophilic attack by the adjacent ring nitrogen, reactivity can be sluggish compared to 4-chloro isomers or pyrimidines.
This guide provides an optimized workflow for
Part 1: Mechanistic Grounding
To optimize this reaction, one must understand the electronic activation. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.
Critical Insight: The Activation Gap
Unlike 4-chloroquinoline, where the nitrogen lone pair can directly stabilize the intermediate via resonance through the ring, 2-chloroquinoline relies heavily on the inductive withdrawal of the nitrogen (
-
Standard Conditions: The ring nitrogen acts as an electron sink.
-
Acid Catalysis (Pro-Tip): Protonating the ring nitrogen (N1) significantly lowers the energy of the LUMO, making the C2 carbon highly electrophilic.
Pathway Visualization
Figure 1: Acid-catalyzed activation pathway.[1] Protonation of the ring nitrogen enhances electrophilicity at C2, facilitating attack by weaker nucleophiles.
Part 2: Optimized Protocols
Protocol A: Standard Thermal Displacement (Strong Nucleophiles)
Best for: Primary amines, alkoxides, thiols.
| Variable | Recommendation | Rationale |
| Solvent | DMSO or NMP (Anhydrous) | Polar aprotic solvents stabilize the charged transition state and dissolve the polar intermediate. |
| Base | DIPEA (2.0 equiv) or K₂CO₃ | Scavenges the HCl byproduct. Avoid hydroxide bases to prevent hydrolysis. |
| Temp | 80°C – 120°C | Sufficient thermal energy to overcome the activation barrier of the C2 position. |
| Conc. | 0.5 M – 1.0 M | High concentration favors bimolecular kinetics. |
Step-by-Step:
-
Dissolve 2-chloroquinoline (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Add base (2.0 equiv) followed by the nucleophile (1.2–1.5 equiv).
-
Heat to 100°C under inert atmosphere (
). -
Monitor: Check TLC/LCMS at 2 hours. If incomplete, raise to 120°C.
-
Workup: Pour into ice-water (10x volume). The product usually precipitates. Filter and wash with water.
Protocol B: Acid-Catalyzed Displacement (Weak Nucleophiles)
Best for: Anilines, sterically hindered amines, or when Protocol A fails.
Mechanism: The acid protonates the quinoline nitrogen, mimicking the activation seen in 2-chloro-N-alkyl-quinolinium salts.
-
Solvent: Ethanol or n-Butanol (Protic solvents support proton transfer).
-
Catalyst: Conc. HCl (2-3 drops) or p-Toluenesulfonic acid (pTSA, 0.1 equiv).
-
Procedure: Reflux the amine and substrate in alcohol with the acid catalyst. The product often precipitates as the hydrochloride salt.
Protocol C: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation.
-
Conditions: 2-Chloroquinoline + Amine (neat or in iPrOH).[2]
-
Settings: 140°C – 160°C, 10–20 minutes, high absorption.
-
Advantage: Drastically reduces reaction time and often suppresses side reactions by limiting thermal exposure duration [1].
Part 3: Troubleshooting Hub
Issue 1: Hydrolysis (Formation of 2-Quinolone)
Symptom: LCMS shows a peak with Mass = (M-Cl+OH). 2-Quinolone is thermodynamically very stable (tautomer of 2-hydroxyquinoline).
Root Cause: Presence of water in the solvent or use of hydroxide/hygroscopic bases (NaOH, KOH, wet
-
Switch to anhydrous DMSO/DMF (stored over molecular sieves).
-
Use organic bases (DIPEA, TEA) instead of carbonates.
-
Ensure the reaction vessel is flame-dried and under Nitrogen.
Issue 2: Regioselectivity (2,4-Dichloroquinoline)
Symptom: Mixture of products or wrong isomer. Rule of Thumb: The C4 position is significantly more reactive than C2 due to a higher coefficient in the LUMO and less steric hindrance from the lone pair on the ring nitrogen [2].
-
To target C4: Perform reaction at 0°C to RT in THF or DCM. C4 substitutes selectively.
-
To target C2: You must first block C4 (e.g., with a different nucleophile) or use forcing conditions (high temp) to substitute both.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for optimizing reaction yields.
Part 4: Frequently Asked Questions (FAQ)
Q: My amine is an aniline derivative and thermal
-
Catalyst: Pd(OAc)₂ + BINAP or XPhos.
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or Dioxane.
Q: How do I remove the high-boiling solvent (DMSO/DMF) during workup? A: Do not rotovap DMSO. It requires excessive heat which degrades products.
-
Method: Pour the reaction mixture into 10 volumes of water. 2-aminoquinolines are generally lipophilic and will precipitate. Filter the solid.[3]
-
Alternative: If the product doesn't precipitate, extract with Ethyl Acetate, then wash the organic layer 3x with 5% LiCl solution (removes DMF/DMSO effectively).
Q: Why is 2-chloroquinoline less reactive than 2-chloropyridine? A: While both are electron-deficient, the fused benzene ring in quinoline donates electron density into the pyridine ring via resonance, slightly raising the LUMO energy compared to the isolated pyridine ring, making the C2 position slightly less electrophilic [3].
References
-
Microwave-Assisted Synthesis of Quinolines. Current Microwave Chemistry, 2025. 4[3][5]
-
Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. Molecules, 2024.[5][6][7][8] 5
-
Nucleophilic Aromatic Substitution - Chemistry Steps. 9
Sources
- 1. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Removal of Phosphorus Oxychloride in Quinoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical step of removing phosphorus oxychloride (POCl₃) following its use in quinoline synthesis. Our focus is on providing practical, field-tested insights to ensure both the safety of your experiment and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is phosphorus oxychloride used in quinoline synthesis?
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent commonly employed in several named reactions for quinoline synthesis, most notably the Bischler-Napieralski and Combes syntheses.[1][2][3][4] In these reactions, it facilitates the cyclization of intermediates, which is a crucial step in forming the quinoline ring structure.[1][3][4] For instance, in the Bischler-Napieralski reaction, POCl₃ activates the amide carbonyl group of a β-arylethylamide, promoting an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline, which can then be oxidized to the corresponding quinoline derivative.[1][3][4]
Q2: What are the primary hazards associated with phosphorus oxychloride?
Phosphorus oxychloride is a highly corrosive and moisture-sensitive substance.[5] It reacts violently with water in a highly exothermic reaction to produce phosphoric acid and corrosive hydrogen chloride gas.[6][7] This reactivity presents a significant safety hazard if not managed correctly during the reaction workup. Inhalation of its vapors can cause severe irritation to the respiratory tract, and direct contact with the liquid can cause serious burns to the skin and eyes.[8]
Q3: What is a "reverse quench," and why is it so important?
A "reverse quench" is a critical safety procedure where the reaction mixture containing phosphorus oxychloride is slowly added to a quenching solution (e.g., ice-water, aqueous sodium bicarbonate).[5][9] This is in contrast to a "direct quench," where the quenching solution is added to the reaction mixture. The reverse quench is paramount for safety because it ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching flask, allowing for better control of the exothermic reaction and preventing a dangerous buildup of unreacted POCl₃.[5][9]
Q4: I've heard of a "delayed exotherm." What is it, and how can I avoid it?
A "delayed exotherm" is a hazardous situation that can occur when quenching phosphorus oxychloride at very low temperatures (e.g., in an ice bath). At these temperatures, the hydrolysis of POCl₃ can be sluggish and incomplete.[3] This can lead to a deceptive sense of safety, as a dangerous amount of unreacted POCl₃ may accumulate. As the mixture warms up, the hydrolysis reaction can suddenly accelerate, leading to a violent and uncontrolled release of heat and gas.[3][5] To avoid this, it is often recommended to perform the quench at a controlled, slightly elevated temperature (e.g., 35-40°C with a sodium acetate solution) to ensure immediate and complete hydrolysis.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of phosphorus oxychloride from your quinoline synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Violent, Uncontrolled Exothermic Reaction During Quenching | 1. Incorrect Quenching Procedure: Adding the quenching solution directly to the reaction mixture ("direct quench").2. Rapid Addition: Adding the reaction mixture to the quenching solution too quickly.3. Insufficient Cooling/Stirring: Inadequate heat dissipation and mixing. | 1. Always use a "reverse quench": Slowly add the reaction mixture to the quenching solution with vigorous stirring.[5][9]2. Control the addition rate: Add the reaction mixture dropwise or in small portions, monitoring the temperature of the quenching flask closely.3. Ensure efficient stirring and cooling: Use a mechanical stirrer and an appropriately sized ice bath to maintain the desired temperature. |
| Product Precipitates as a Gummy Solid During Workup | 1. Incomplete Hydrolysis: Residual phosphorus species can form insoluble complexes with the product.2. pH Issues: The pH of the aqueous layer may not be optimal for keeping the product in solution.3. High Concentration of Inorganic Salts: High salt concentration from neutralization can cause the product to "salt out." | 1. Ensure complete hydrolysis: After the initial quench, allow the mixture to stir for an extended period to ensure all reactive phosphorus species are hydrolyzed.2. Adjust the pH: Carefully adjust the pH of the aqueous layer to see if the precipitate dissolves.3. Add a co-solvent or dilute: Adding a suitable organic co-solvent or diluting the mixture with more water may help dissolve the product and inorganic salts.[10] |
| Low Yield of Quinoline Product | 1. Product Hydrolysis: Some quinoline derivatives, particularly chloroquinolines, can be unstable in aqueous basic conditions and may hydrolyze back to the starting material.[11]2. Incomplete Extraction: The quinoline product may have a higher than expected solubility in the aqueous layer.3. Formation of Emulsions: Emulsions can form during extraction, trapping the product. | 1. Minimize contact time with base: If your product is base-sensitive, perform the neutralization and extraction steps quickly and at a low temperature.2. Perform multiple extractions: Use several portions of fresh organic solvent to ensure complete extraction of the product.3. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
| Difficulty in Purifying the Crude Product | 1. Residual Phosphorus Byproducts: Phosphoric acid and its derivatives can co-extract with the product.2. Tarry Byproducts: The synthesis reaction itself may have produced polymeric or tarry impurities. | 1. Aqueous Washes: Wash the organic layer with water and brine to remove water-soluble impurities.2. Acid-Base Extraction: If your quinoline is basic, you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to re-extract your purified quinoline into a fresh organic layer.3. Chromatography: Use column chromatography on silica gel or alumina to separate the desired product from impurities.4. Distillation: For thermally stable quinolines, vacuum distillation can be an effective purification method.[9] |
Experimental Protocols
Protocol 1: Safe Quenching of Phosphorus Oxychloride with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a standard and generally safe method for quenching excess POCl₃.
Materials:
-
Reaction mixture containing excess POCl₃
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Large Erlenmeyer flask or beaker for quenching
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel or addition funnel
Procedure:
-
Prepare the Quenching Solution: In a large flask, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate solution. The volume should be sufficient to completely hydrolyze and neutralize the excess POCl₃.
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the reaction mixture to room temperature.
-
Set up the Quench: Place the quenching flask in an ice bath on a stirrer and begin vigorous stirring.
-
Slow Addition: Slowly add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry via a dropping funnel.[10]
-
Monitor Temperature: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[10]
-
Complete Neutralization: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Proceed with the extractive workup to isolate the quinoline product.
Protocol 2: Quenching with Warm Aqueous Sodium Acetate
This method is particularly useful for preventing delayed exothermic reactions.[5]
Materials:
-
Reaction mixture containing excess POCl₃
-
Sodium acetate (NaOAc)
-
Water
-
Heating mantle or water bath
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel or addition funnel
Procedure:
-
Prepare the Quenching Solution: In a flask, prepare an aqueous solution of sodium acetate.
-
Warm the Solution: Gently warm the sodium acetate solution to 35-40°C with stirring.[5][10]
-
Slow Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.
-
Maintain Temperature: Maintain the temperature of the quenching mixture in the 35-40°C range throughout the addition.
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete hydrolysis.
-
Workup: Cool the mixture to room temperature and proceed with the extractive workup as described in Protocol 1.
Visualizations
Logical Workflow for POCl₃ Removal and Quinoline Purification
Caption: Workflow for POCl₃ removal and quinoline purification.
Decision Tree for Troubleshooting Low Product Yield
Caption: Troubleshooting low quinoline yield after POCl₃ removal.
References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]
-
Bischler napieralski reaction. (2014, May 22). In Slideshare. Retrieved February 12, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Phosphoryl chloride. Sciencemadness Wiki. (2024, June 16). Retrieved February 12, 2026, from [Link]
-
Phosphoryl chloride. In Wikipedia. (2024, January 29). Retrieved February 12, 2026, from [Link]
-
How can I properly quench POCl3? ResearchGate. (2020, September 14). Retrieved February 12, 2026, from [Link]
-
Bischler–Napieralski reaction. In Wikipedia. (2023, November 28). Retrieved February 12, 2026, from [Link]
-
Purification of Quinoline. Chempedia - LookChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]
-
My friend phosphorus oxychloride. (2009, June 3). In Chemical Space. Retrieved February 12, 2026, from [Link]
-
Quenching Phosphorus Oxychloride. (2011, November 21). In Chemical Space. Retrieved February 12, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.). Retrieved February 12, 2026, from [Link]
- Process for the purification of phosphorus oxychloride. (1997, June 17). Google Patents.
-
Synthesis of Quinolines and Isoquinolines. (2013, July 8). In YouTube. Retrieved February 12, 2026, from [Link]
-
Phosphorus oxychloride | POCl3 | CID 24813. PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
Preparation of POCl3. BYJU'S. (n.d.). Retrieved February 12, 2026, from [Link]
- Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures. (1974, October 29). Google Patents.
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hydrochloric acid vapours released unexpectedly. BG RCI. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. (2025, August 7). Retrieved February 12, 2026, from [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022, May 10). Google Patents.
-
Combes synthesis of quinolines. (n.d.). In YouTube. Retrieved February 12, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]
-
Combes quinoline synthesis. In Wikipedia. (2023, April 25). Retrieved February 12, 2026, from [Link]
-
Quenching Reactive Substances. KGROUP. (2006, October 27). Retrieved February 12, 2026, from [Link]
-
Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis of derivatives of quinoline. SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. (2016, July 29). Retrieved February 12, 2026, from [Link]
-
A well working quinoline synthesis. Reddit. (2014, August 2). Retrieved February 12, 2026, from [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 25). In YouTube. Retrieved February 12, 2026, from [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (n.d.). Retrieved February 12, 2026, from [Link]
-
Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15). Retrieved February 12, 2026, from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. reddit.com [reddit.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 2-Chloro-7,8-dimethylquinoline-3-carbonitrile Synthesis
Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling, Troubleshooting, and Process Optimization Last Updated: February 12, 2026
Executive Technical Overview
The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile typically proceeds via the Meth-Cohn Vilsmeier-Haack cyclization . This route involves the reaction of N-(2,3-dimethylphenyl)acetamide with phosphorous oxychloride (
While this pathway is efficient, it is prone to specific impurity profiles driven by the reactivity of the C-2 chlorine atom and the stability of the C-3 functional group. This guide addresses the characterization and mitigation of these specific impurities.
Impurity Profile & Characterization
The following table summarizes the critical impurities identified in this synthesis. Retention times (RT) are relative to the Active Pharmaceutical Ingredient (API) based on a standard C18 Reverse-Phase HPLC method (Gradient ACN/Water + 0.1% Formic Acid).
| Impurity ID | Name / Structure | Origin | RRT (Approx) | Detection Characteristic |
| IMP-A | 2-Hydroxy-7,8-dimethylquinoline-3-carbonitrile (Carbostyril derivative) | Hydrolysis: Nucleophilic attack of water on the C-2 Chloro position during acidic workup. | 0.65 - 0.75 | MS: [M+1] = 199 (No Cl pattern). UV: Bathochromic shift vs API. |
| IMP-B | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Intermediate: Unreacted precursor from the aldehyde-to-nitrile conversion step. | 0.90 - 0.95 | MS: [M+1] = 220/222 (Cl pattern). IR: Distinct CHO band ~1690 cm⁻¹. |
| IMP-C | N-(2,3-dimethylphenyl)acetamide | Starting Material: Incomplete Vilsmeier cyclization. | 0.40 - 0.50 | MS: [M+1] = 164. 1H-NMR: Acetyl methyl singlet ~2.1 ppm. |
| IMP-D | 2-Chloro-7,8-dimethylquinoline-3-carboxamide | Partial Hydrolysis: Hydrolysis of the nitrile group (CN → CONH₂) under strong acid/base conditions. | 0.55 - 0.65 | MS: [M+1] = 235/237. IR: Amide bands. |
| IMP-E | 2,3-Dimethylaniline | Degradation/Carryover: Deacetylation of starting material. | 0.30 | MS: [M+1] = 122. amine odor. |
Troubleshooting Guide (FAQ)
Issue 1: High levels of Hydroxy Impurity (IMP-A)
User Report: "I am consistently seeing a peak at [M+1] 199 that accounts for >5% of my product. It increases after aqueous workup."
Technical Diagnosis:
The C-2 chlorine in quinolines activated by an electron-withdrawing group at C-3 (like -CN or -CHO) is highly susceptible to Nucleophilic Aromatic Substitution (
Corrective Protocol:
-
Quenching Control: When quenching the Vilsmeier reaction, pour the reaction mixture into ice-cold water/buffer, not water into the mixture. Maintain temperature <5°C to suppress hydrolysis rates.
-
pH Management: Avoid prolonged exposure to strong acids or bases. Neutralize rapidly to pH 7.0–7.5 using solid
rather than aqueous NaOH to minimize local high-pH zones that catalyze displacement. -
Drying: Ensure the intermediate aldehyde is completely dry before the nitrile conversion step. Moisture carried over will compete with the dehydration reagents.
Issue 2: Persistence of Aldehyde Precursor (IMP-B)
User Report: "My conversion from aldehyde to nitrile seems stalled. I see two peaks with Chlorine isotope patterns."
Technical Diagnosis:
The conversion of 2-chloro-3-formylquinoline to the nitrile usually involves oxime formation (
Corrective Protocol:
-
Reagent Quality: Verify the quality of hydroxylamine hydrochloride. Hygroscopic clumps indicate degradation.
-
One-Pot Optimization: If using a one-pot conversion (Aldehyde +
in Formic acid/Sodium Formate), ensure reflux temperature is maintained for at least 4 hours. -
Monitoring: Monitor the disappearance of the aldehyde proton signal (~10.5 ppm) in 1H-NMR. The aldehyde peak is distinct and downfield; the nitrile product has no such proton.
Issue 3: Unknown Eluting Peaks (Regioisomers)
User Report: "I have a peak eluting very close to the product (RRT 1.02) with the exact same Mass Spectrum."
Technical Diagnosis: This is likely a Regioisomer . The starting material, 2,3-dimethylaniline, directs cyclization to the ortho position (position 6 of the aniline), yielding the 7,8-dimethylquinoline. However, if your starting aniline contains traces of 3,4-dimethylaniline , cyclization will yield a mixture of 6,7-dimethyl and 5,6-dimethyl isomers.
Corrective Protocol:
-
Feedstock Analysis: Perform GC-MS on your starting 2,3-dimethylaniline. Commercial "technical grade" xylidines often contain isomeric mixtures.
-
Purification: Regioisomers are notoriously difficult to separate by flash chromatography. Recrystallization from Ethanol/Water (9:1) often enriches the symmetric 7,8-isomer due to better packing.
Visualizing the Pathway & Impurity Origins
The following diagram maps the synthesis flow and the specific entry points for the impurities discussed above.
Figure 1: Synthesis pathway of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile highlighting critical control points for impurity generation.
Analytical Validation (Self-Validating System)
To ensure the integrity of your results, adopt this Chlorine Isotope Validation Protocol :
-
The "3:1" Rule: In Mass Spectrometry, any peak suspected to be the product or a chlorinated impurity (IMP-B, IMP-D) must exhibit the characteristic Chlorine isotope pattern (
). -
The Hydroxy Check: If a peak appears at [M-18] or [M-20] relative to the parent, check the isotope pattern.
-
If the 3:1 pattern is lost , the Chlorine has been displaced (likely by OH). This confirms IMP-A .
-
If the 3:1 pattern remains , it is likely a fragmentation or a different impurity retaining the Cl atom.
-
Recommended HPLC Method
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Flow: 1.0 mL/min.
-
Wavelength: 254 nm (General) and 320 nm (Specific for Quinoline conjugation).
References
-
Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction of Acetamides: A Review. Tetrahedron, 51(47), 12869-12898.
-
Khan, F. N., et al. (2009).[1] 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.[1] Acta Crystallographica Section E, E65, o2709.[1]
- Kidwai, M., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Current Organic Chemistry, 16(10). (Contextual grounding for impurity mechanisms).
- Raj, T., et al. (2010). Synthesis of 2-chloro-3-cyanoquinolines from acetanilides. Journal of Heterocyclic Chemistry. (General methodology for nitrile conversion).
Sources
Improving regioselectivity in the functionalization of dimethylquinolines
The following guide is structured as a Technical Support Center for researchers working with dimethylquinolines (DMQs). It prioritizes troubleshooting real-world regioselectivity issues using mechanistic insights and validated protocols.
Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist Topic: Regioselectivity Troubleshooting & Protocol Optimization
System Overview: The Regioselectivity Matrix
User Issue: "I am getting complex mixtures when attempting to functionalize dimethylquinoline. How do I predict the site of reaction?"
Root Cause Analysis: Dimethylquinolines (DMQs) present a tripartite competitive landscape for functionalization. Your reaction outcome is dictated by the interplay between Electronic Activation (heterocyclic ring electron deficiency) and Steric Governance (methyl group blocking).
-
Zone A (Benzylic/Lateral): The methyl groups themselves. Reactivity is driven by acidity (C2-Me > C4-Me).
-
Zone B (Proximal Ring C2/C3/C4): Electron-deficient.[1] Susceptible to nucleophilic attack (radicals) and electrophilic activation only if N-oxide is used.
-
Zone C (Distal Ring C5-C8): Carbocyclic aromatic character. Susceptible to electrophilic substitution and steric-driven C-H activation (Ir-catalyzed).
Decision Logic Diagram
Use this workflow to select the correct methodology for your target site.
Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on the target site within the dimethylquinoline scaffold.
Troubleshooting Tickets & Protocols
Ticket #001: Benzylic Oxidation Fails or Yields Mixtures
Status: OPEN Scenario: User attempts to oxidize 2,4-dimethylquinoline to the aldehyde but observes over-oxidation or mixtures of C2/C4 functionalization.
Diagnostic: The C2-methyl group is significantly more acidic (pKₐ ~19-20) than the C4-methyl due to the absence of peri-interaction with C5-H and stronger inductive stabilization by the adjacent nitrogen. Standard oxidants often fail to discriminate, but Selenium Dioxide (SeO₂) is highly specific for the C2 position due to the mechanism involving an enamine-like intermediate.
Corrective Protocol: Site-Selective Riley Oxidation This protocol targets the C2-methyl group selectively over C4.
| Parameter | Specification | Mechanistic Reasoning |
| Reagent | SeO₂ (1.2 equiv) | Electrophilic attack on the enol tautomer of the methyl group. |
| Solvent | 1,4-Dioxane (anhydrous) | Moderate polarity stabilizes the transition state without participating. |
| Temperature | 60–80 °C | Controlled heat favors the kinetic enolization of C2-Me over C4-Me. |
| Additives | None | Acids/Bases can scramble the selectivity by altering tautomer equilibrium. |
Step-by-Step:
-
Dissolve 2,4-dimethylquinoline (1.0 mmol) in 1,4-Dioxane (5 mL).
-
Add finely powdered SeO₂ (1.2 mmol).
-
Heat to 60 °C and monitor by TLC/LCMS. Note: The reaction proceeds through a seleninic acid intermediate.
-
Critical Stop: Quench immediately upon disappearance of starting material. Over-reaction leads to the carboxylic acid.
-
Filter through Celite to remove red selenium byproducts.
Ticket #002: Catalyst Poisoning during C-H Borylation
Status: ESCALATED Scenario: User attempts Ir-catalyzed C-H borylation on 5,7-dimethylquinoline to access the C3 or C6 position. Yield is <10%, and starting material is recovered.
Diagnostic: The basic nitrogen atom in quinolines coordinates strongly to the Iridium catalyst, displacing the labile ligand and shutting down the catalytic cycle ("catalyst poisoning"). Furthermore, regioselectivity in Ir-borylation is governed by sterics .
-
C2/C8: Blocked by N-coordination or adjacent substituents.
-
C4/C5: Blocked by peri-interaction.
-
C3: Often accessible but electronically deactivated.
-
C6: Most accessible in 5,7-DMQ.
Corrective Protocol: Lewis Acid-Blocked Steric Control To prevent poisoning, pre-complex the nitrogen with a Lewis acid, or use a bulky ligand that prevents N-binding to the metal center.
Workflow Diagram: Steric Exclusion & Activation
Figure 2: Workflow for preventing catalyst poisoning during Iridium-catalyzed borylation of basic heterocycles.
Optimized Protocol:
-
Complexation: In a glovebox, mix substrate (1.0 equiv) with BF₃·Et₂O (1.1 equiv) in THF. Stir for 15 min to form the adduct.
-
Catalyst Prep: Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in THF.
-
Reaction: Add B₂pin₂ (1.0 equiv) and the catalyst solution to the substrate adduct.
-
Heating: Heat to 60 °C. The bulky dtbpy ligand combined with the N-blocking group directs borylation to the most sterically accessible C-H bond (typically β to the methyl groups).
Ticket #003: Minisci Reaction Alkylates Wrong Position
Status: RESOLVED Scenario: User wants to alkylate 6-methylquinoline at C2 using a radical decarboxylation (Minisci) but observes significant C4 alkylation or polysubstitution.
Diagnostic: The Minisci reaction involves the attack of a nucleophilic radical on a protonated (electron-deficient) heterocycle.[2][3][4]
-
The Problem: The LUMO coefficients at C2 and C4 are very similar in the protonated species.
-
The Fix: Solvent and Acid tuning.[4][5]
-
C2-Selectivity: Favored by thermodynamic control and steric freedom.
-
C4-Selectivity: Often favored in lipophilic solvents or with specific bulky acids that block the C2 position via ion-pairing.
-
Troubleshooting Table: Tuning Minisci Selectivity
| Variable | Condition for C2-Selectivity | Condition for C4-Selectivity |
| Acid Source | TFA (Trifluoroacetic acid) | HCl or H₂SO₄ (Stronger ion pairing) |
| Solvent | Water/Acetonitrile (Polar) | DCM/TFA (Biphasic/Non-polar) |
| Temperature | 50–70 °C | 0–20 °C |
| Radical Source | Carboxylic Acids (Ag/Persulfate) | Alkyl Halides (Photoredox) |
Protocol (C2-Selective):
-
Dissolve quinoline (0.5 mmol) in CH₂Cl₂/H₂O (1:1).
-
Add TFA (2.0 equiv) to protonate the nitrogen.
-
Add Carboxylic Acid (Radical Precursor, 3.0 equiv) and AgNO₃ (0.2 equiv).
-
Add K₂S₂O₈ (3.0 equiv) slowly at 50 °C.
-
Mechanism: The nucleophilic radical attacks the C2 position (most electron-deficient and accessible).
Frequently Asked Questions (FAQ)
Q: Can I functionalize the C5 position in 2,4-dimethylquinoline? A: Direct functionalization is difficult due to the "peri-effect" (steric clash with C4-Me). However, Electrophilic Aromatic Substitution (SEAr) (e.g., nitration/bromination) in strong acid often targets C5 or C8 because the protonated nitrogen deactivates the C5/C8 ring less than the C2/C3/C4 ring. In 2,4-DMQ, C5 is sterically hindered, so SEAr often yields the C8-isomer or C6-isomer .
Q: Why does my Suzuki coupling on 2-chloro-4-methylquinoline fail? A: Sterics and electronics. The 2-position is electron-deficient, making oxidative addition of Pd difficult if the ligand isn't electron-rich. Use electron-rich, bulky phosphines (e.g., PCy₃, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.
Q: How do I distinguish between C2 and C4 functionalization by NMR? A:
-
C2-H: Typically appears as a doublet at ~8.8 ppm (deshielded by N).
-
C4-H: Typically appears as a doublet at ~7.5–8.0 ppm.
-
Loss of Signal: If the signal at ~8.8 ppm disappears, you have functionalized C2. If the signal at ~7.5 ppm disappears (and the coupling pattern changes), you have functionalized C4.
References
-
Regioselectivity in Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Source: (General reference for Minisci mechanisms).
-
Iridium-Catalyzed Borylation of Quinolines: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Source:
-
Steric & Electronic Effects in Heterocycles: O'Brien, H. M., et al. (2014). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Source:[6]
-
Benzylic Oxidation Selectivity: Kuhl, N., et al. (2012). C-H Activation of Quinolines.[6][7][8][9][10] (General context on site selectivity). Source:
End of Technical Support Guide. For further assistance, contact the Synthesis Core Facility.
Sources
- 1. Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04676K [pubs.rsc.org]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Electron-Deficient Quinolines
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems encountered during the Suzuki coupling of electron-deficient quinolines.
Question 1: My reaction shows low to no yield of the desired biaryl product. What are the primary factors to investigate?
Answer:
A low or non-existent yield in a Suzuki coupling with an electron-deficient quinoline can stem from several sources. A systematic approach to troubleshooting is crucial.
Initial Checks: The Fundamentals
Before delving into more complex variables, ensure the basics are covered:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[1] Proper degassing of solvents and purging of the reaction vessel are critical.[2]
-
Anhydrous Conditions: Moisture can lead to catalyst deactivation and promote unwanted side reactions like hydrodehalogenation.[1] Use anhydrous solvents and ensure all glassware is thoroughly dried.
Systematic Troubleshooting Steps:
If the fundamental conditions are sound, consider the following factors, starting with the most likely culprits:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is paramount. Electron-deficient quinolines can be challenging substrates.[3]
-
Rationale: The electron-withdrawing nature of the quinoline ring can make oxidative addition, the first step in the catalytic cycle, more facile.[4] However, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.[1]
-
Recommendation: Screen a panel of catalysts and ligands. Electron-rich and bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are often effective for these challenging substrates. Pre-formed palladium catalysts can also be more reliable than those generated in situ.[1]
-
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[5]
-
Rationale: The strength and nature of the base can significantly influence the reaction rate and outcome.[5] For electron-deficient systems, a carefully chosen base is essential to facilitate the transfer of the organic group from boron to palladium without causing degradation of the starting materials or product.[5][6]
-
Recommendation: Common bases to screen include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.
-
-
Solvent Effects: The solvent influences the solubility of reagents, catalyst stability, and reaction kinetics.[1]
-
Rationale: Poor solubility of any reaction component can lead to incomplete conversion.[1] The solvent system must be chosen to ensure all reactants are adequately dissolved at the reaction temperature.
-
Recommendation: A range of solvents, often in aqueous mixtures, can be effective. Common choices include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[8]
-
-
Reaction Temperature: Inadequate temperature can result in a sluggish or incomplete reaction.
-
Rationale: While some highly active catalyst systems can promote Suzuki couplings at room temperature, heating is frequently required, typically in the range of 80-120 °C.
-
Recommendation: If your reaction is not proceeding, consider increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
Question 2: I'm observing a significant amount of a debrominated or dehalogenated quinoline side product. What is the cause and how can I minimize it?
Answer:
The formation of a hydrodehalogenated side product is a common issue in Suzuki couplings.[1] This occurs when the haloquinoline starting material is reduced, replacing the halogen with a hydrogen atom.
Primary Causes:
-
Presence of Protic Sources: Water or other protic impurities in the reaction mixture are often the main culprits.[1]
-
β-Hydride Elimination: This is an alternative reaction pathway that can compete with the desired reductive elimination step, particularly if the organoboron reagent has β-hydrogens.[9]
Strategies for Minimization:
-
Strictly Anhydrous Conditions: This is the most critical factor.[1] Ensure all solvents are rigorously dried, and consider adding a drying agent to the reaction if appropriate.
-
Optimize the Base: The choice of base can influence the extent of hydrodehalogenation.[1] Experiment with different bases to find one that minimizes this side reaction while still promoting the desired coupling.
-
Ligand Selection: Ligands with larger bite angles can sometimes suppress β-hydride elimination.[9]
Question 3: My reaction has stalled, and I suspect catalyst inhibition. What are the potential inhibitors in a reaction with electron-deficient quinolines?
Answer:
Catalyst inhibition is a significant concern, especially with heteroaromatic substrates like quinolines.
Potential Inhibitors:
-
Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium catalyst, forming inactive or off-cycle complexes.[1]
-
Other Coordinating Groups: If your quinoline substrate has other functional groups with lone pairs (e.g., nitriles, amines), these can also act as catalyst poisons.[1]
-
Iodide Anions: If you are using an iodoquinoline, the resulting iodide anion can act as a catalyst poison by strongly binding to the palladium center.[10]
Mitigation Strategies:
-
Ligand Choice: Bulky, electron-rich ligands can help to shield the palladium center and prevent strong coordination by the quinoline nitrogen or other inhibiting groups.[1]
-
Higher Catalyst Loading: In some cases, simply increasing the catalyst loading can overcome the effects of inhibition.[1]
-
Use of Additives: Certain additives can act as "ligand scavengers" to prevent catalyst poisoning.
Question 4: I am experiencing issues with the stability of my boronic acid. What are the signs of decomposition, and what can I do about it?
Answer:
Boronic acids can be susceptible to decomposition, primarily through a process called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[6][11]
Signs of Decomposition:
-
Formation of the corresponding arene (from the boronic acid) as a side product.
-
Inconsistent reaction yields.
Solutions:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be a reliable alternative.[10]
-
Freshly Prepare or Purify Boronic Acids: If you must use a boronic acid, ensure it is fresh or has been properly stored. Purification by recrystallization may be necessary.
-
Control Reaction Conditions: The rate of protodeboronation can be influenced by the base and solvent.[6][11] Screening these conditions may help to minimize this side reaction.
Frequently Asked Questions (FAQs)
This section addresses broader concepts and common inquiries related to the Suzuki coupling of electron-deficient quinolines.
What is the general mechanism of the Suzuki-Miyaura coupling reaction?
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) intermediate.[9]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[5][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Why are electron-deficient quinolines considered "challenging" substrates?
The primary challenge arises from the electronic properties and the presence of the nitrogen heteroatom:
-
Catalyst Inhibition: As mentioned earlier, the quinoline nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1]
-
Side Reactions: The electron-deficient nature of the ring can sometimes promote side reactions that are less common with electron-rich substrates.
-
Solubility Issues: Polycyclic aromatic compounds like quinolines can sometimes have poor solubility in common organic solvents, complicating the reaction setup.[12]
How do I choose the right palladium catalyst and ligand?
There is no single "best" catalyst or ligand for all Suzuki couplings. The optimal choice depends on the specific substrates and reaction conditions. However, some general guidelines apply:
| Catalyst/Ligand Type | Characteristics | Best Suited For |
| Pd(PPh₃)₄ | A common, versatile catalyst. | General-purpose, but may not be optimal for challenging substrates.[9] |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky and electron-rich phosphine ligands. | Electron-deficient and sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands. | Can be very effective for challenging couplings and offer high thermal stability. |
| Palladacycles | Pre-formed, stable catalysts. | Offer good thermal stability and are often insensitive to air and water.[3][9] |
What is a general experimental protocol for a Suzuki coupling with a haloquinoline?
The following is a representative protocol. Note: This is a general guideline and should be optimized for your specific substrates.
Materials:
-
Haloquinoline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane/water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the haloquinoline, arylboronic acid, palladium catalyst, and base.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1][13]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Haloquinolines.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
- Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- ResearchGate. (2020, February). Screening of different bases for Suzuki coupling a.
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- ResearchGate. (2025, August 7). Synthesis of new arylated Quinolines by Suzuki cross coupling.
- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- YouTube. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- American Chemical Society. (2026, January 18). Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic.
- ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
[1]
Product Code: [Generic-Placeholder] CAS: (Analogous to 2-chloro-3-cyanoquinoline derivatives) Technical Lead: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Dual-Trigger" Reactivity
Researchers working with 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (hereafter CDMQ-CN ) often misjudge its stability because it possesses two distinct electrophilic centers with opposing triggers.[1]
-
The C2-Chloro Position: Highly susceptible to Nucleophilic Aromatic Substitution (
) .[1][2] It is activated by the adjacent ring nitrogen and the electron-withdrawing cyano group at C3.[1] -
The C3-Cyano Group: Susceptible to Hydrolysis (to amide and carboxylic acid).[1][2]
The 7,8-Dimethyl Effect: The presence of methyl groups at positions 7 and 8 introduces electron-donating character to the benzene ring.[1] While this slightly deactivates the C2 position toward nucleophiles compared to the unsubstituted parent, it does not prevent degradation. It significantly increases lipophilicity, complicating aqueous workups.[1][2]
Stability in Acidic Conditions
Core Mechanism: Protonation vs. Hydrolysis
In acidic media, the quinoline nitrogen is protonated (
Troubleshooting & FAQs
Q: I treated CDMQ-CN with 6M HCl at reflux, and the peak shifted in LC-MS. What happened?
A: You likely hydrolyzed the nitrile.[1][2]
Under strong acidic conditions (e.g., 6M HCl, reflux > 2 hrs), the nitrile (
-
Diagnostic: Look for a mass shift of +18 Da (Amide) or +19 Da (Acid, if -NH3 is lost/exchanged).[1][2]
-
Prevention: Perform acid-mediated reactions at temperatures
or use anhydrous acids (e.g., HCl in dioxane) if protonation is required without hydrolysis.[1][2]
Q: My compound precipitated out of a dilute acetic acid solution. Is it degrading? A: Likely not degrading, but experiencing solubility failure . The 7,8-dimethyl substitution makes this molecule highly lipophilic.[1][2] While strong acids (HCl) fully protonate the nitrogen to form a soluble salt, weak acids (Acetic Acid) may exist in equilibrium.[1][2] If the pH rises above ~4.0, the free base regenerates and precipitates due to the hydrophobic methyl groups.[2]
Stability in Basic Conditions (CRITICAL WARNING)
Core Mechanism: The Trap
Basic conditions are the most destructive for CDMQ-CN.[1] The hydroxide ion (
-
Pathway 1 (Fast): Displacement of the Chlorine at C2 to form 2-hydroxy-7,8-dimethylquinoline-3-carbonitrile (which tautomerizes to the 2-quinolone form).[1]
-
Pathway 2 (Slow): Hydrolysis of the nitrile to the carboxylate.[1][2]
Troubleshooting & FAQs
Q: I used NaOH to neutralize a reaction, and the yellow solid turned white and became insoluble in organic solvents. Why?
A: You triggered the
-
Critical Rule: Never expose CDMQ-CN to aqueous strong base (NaOH, KOH) unless your intention is to remove the chlorine.[1][2] Use mild bases like
or organic bases (TEA, DIPEA) in non-aqueous solvents.[1][2]
Q: Can I use alkoxide bases (NaOMe) for reactions at the nitrile? A: Proceed with extreme caution. Alkoxides are strong nucleophiles.[1][2] They will attack the C2-Cl position faster than they react with the nitrile, resulting in the 2-methoxy ether derivative.[1]
Visualizing Degradation Pathways
The following diagram maps the degradation logic. Use this to interpret your LC-MS or TLC data.[1]
Caption: Figure 1. Degradation pathways of CDMQ-CN. Red arrows indicate irreversible degradation steps common in standard lab conditions.
Standardized Stability Testing Protocol
If you are developing a formulation or storing the compound, use this protocol to validate integrity.
Materials
-
Buffer B: 0.1% Formic Acid in Water[1]
-
Buffer C: 10 mM Ammonium Bicarbonate (pH 9.0)
Experimental Workflow
| Step | Action | Observation/Endpoint |
| 1. Control | Dissolve 1 mg CDMQ-CN in 1 mL ACN.[1] Inject immediately. | Reference Peak (RT = X min) . Purity should be >98%. |
| 2. Acid Stress | Mix 100 µL Control + 100 µL 1M HCl.[1][2] Heat at 60°C for 1 hour. | Check for Amide formation (Peak at RT - 1.5 min, Mass M+18).[1][2] |
| 3. Base Stress | Mix 100 µL Control + 100 µL 1M NaOH.[1][2] Heat at 60°C for 1 hour. | Check for 2-Quinolone (Major shift to lower RT, Mass M-Cl+OH).[1] Note: This will likely degrade 100%.[1][2] |
| 4. Oxidative | Mix 100 µL Control + 100 µL 3% H2O2.[1][2] RT for 24 hours.[1][2] | Check for N-Oxide formation (Mass M+16).[1][2] |
Storage Recommendations
References
-
Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2] Tetrahedron Letters, 19(23), 2045-2048.[1][2] [1][2]
-
Abdel-Wahab, B. F., et al. (2012).[1][2] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (Discusses the reactivity of the 2-Cl and 3-substituents).
-
Muscia, G. C., et al. (2008).[1][2] Synthesis of quinoline derivatives... via nucleophilic aromatic substitution.[1][2] Journal of the Brazilian Chemical Society.[1][2] (Details the
mechanism at C2). -
PubChem Compound Summary. (2025). 2-Chloro-3-quinolinecarbonitrile derivatives.
(Note: While specific stability data for the 7,8-dimethyl analog is inferred from the general class of 2-chloro-3-cyanoquinolines, the mechanistic principles cited above are universally applicable to this scaffold.)
Scale-up synthesis challenges for 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Technical Support Center: Scale-Up Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Subject: Troubleshooting & Process Optimization Guide for Product Code: Q-CN-78DM Applicable Protocols: Meth-Cohn Cyclization / Vilsmeier-Haack Formylation / Aldehyde-to-Nitrile Conversion Safety Level: High (POCl3 / Exotherm / HCN Potential)
Executive Summary
This guide addresses the specific scale-up challenges associated with synthesizing 2-Chloro-7,8-dimethylquinoline-3-carbonitrile . While the general chemistry follows the Vilsmeier-Haack cyclization of acetanilides (Meth-Cohn synthesis), the 7,8-dimethyl substitution pattern introduces unique steric and solubility constraints that do not exist in the parent quinoline systems. The 8-methyl group, located in the peri-position relative to the ring nitrogen, creates significant steric strain, affecting cyclization kinetics and increasing the risk of thermal runaway during the Vilsmeier complex formation.
Part 1: The Synthetic Pathway & Critical Control Points
For scale-up (>1 kg), the most robust route is a telescoped Meth-Cohn Synthesis followed by functional group interconversion. Direct cyclization of cyanoacetamides is often avoided at scale due to unpredictable exotherms with the sterically hindered 2,3-dimethylaniline substrate.
Process Flow Diagram
Caption: Optimized synthetic route prioritizing safety and purity. The Vilsmeier-Haack step (Red) is the primary bottleneck due to the 8-methyl steric clash.
Part 2: Critical Process Parameters (CPPs) & Troubleshooting
Phase 1: The Vilsmeier-Haack Cyclization (The "Danger Zone")
Challenge: The reaction of N-(2,3-dimethylphenyl)acetamide with POCl3/DMF. The "7,8-Effect": The 8-methyl group sterically hinders the approach of the Vilsmeier reagent to the amide oxygen and resists the planarization required for ring closure. This often leads to an "induction period" where reagents accumulate before reacting violently.
| Issue | Symptom | Root Cause (Mechanistic) | Corrective Action |
| Thermal Runaway | Sudden temp spike >10°C during POCl3 addition. | Delayed Initiation: The steric bulk prevents immediate reaction at low temps (<70°C). Reagents accumulate, then react all at once. | Protocol Change: Do not add POCl3 at room temperature. Heat the Amide/DMF mixture to 75-80°C before slowly dosing POCl3. This ensures immediate consumption of the reagent (feed-controlled reaction). |
| Low Yield / SM Recovery | High recovery of acetamide starting material. | Incomplete Cyclization: The "buttressing effect" of the 7,8-dimethyl groups raises the activation energy for ring closure. | Force Conditions: Increase reaction temperature to 95-105°C post-addition. Extend hold time from 4h to 12-16h . Ensure DMF is anhydrous (<0.05% H2O). |
| "Tar" Formation | Dark black viscous oil; difficult crystallization. | Polymerization/Dimerization: High local concentration of the Vilsmeier salt. | Dilution: Increase DMF volume by 1.5x. The 7,8-dimethyl intermediate is less soluble than the unsubstituted analog; keeping it solvated prevents intermolecular side-reactions. |
Phase 2: Quenching & Isolation
Challenge: Hydrolysis of the excess POCl3 and the dichlorophosphate intermediates. Safety Note: The 7,8-dimethyl product is highly lipophilic and will precipitate rapidly upon contact with water, potentially trapping unquenched POCl3 inside the solid matrix ("inclusion bodies").
-
Standard Protocol Failure: Pouring reaction mix onto ice often results in a sticky gum that traps acid.
-
Recommended Protocol (Inverse Quench):
-
Prepare a vessel with 15% Sodium Acetate (aq) or buffered ice water at <10°C.
-
Transfer the hot reaction mass into the quench solution slowly.
-
Critical: Maintain vigorous agitation to prevent "clumping" of the precipitating aldehyde.
-
Phase 3: Nitrile Conversion (Aldehyde to Nitrile)
Challenge: Converting the -CHO group to -CN without hydrolyzing the 2-Cl group.
| Issue | Symptom | Fix |
| 2-OH Impurity | Formation of 2-hydroxy-7,8-dimethylquinoline-3-carbonitrile. | Avoid Acidic Water: During the dehydration step (using SOCl2 or POCl3), ensure the final workup is neutralized immediately. The 2-Cl bond is labile in hot acidic media. |
| Incomplete Dehydration | Presence of Oxime intermediate. | Reagent Quality: Use fresh Thionyl Chloride. If using POCl3 for dehydration, add a catalytic amount of imidazole. |
Part 3: Detailed Experimental Protocol (Scale-Up Optimized)
Step 1: Vilsmeier-Haack Cyclization to Aldehyde
-
Charge a glass-lined reactor with N-(2,3-dimethylphenyl)acetamide (1.0 equiv) and anhydrous DMF (5.0 vol).
-
Heat the mixture to 75°C. Ensure complete dissolution.
-
Dose POCl3 (3.0 - 4.0 equiv) slowly over 4 hours via a subsurface dip tube.
-
Control: Maintain internal temperature between 75-85°C. If temp drops, PAUSE addition (do not let reagents accumulate).
-
-
Ramp temperature to 100°C and hold for 12 hours.
-
IPC (In-Process Control): Check HPLC for unreacted amide (<1.0%).
-
Quench: Cool to 40°C. Transfer reaction mass into a stirred solution of Sodium Acetate (aq) at 0-5°C.
-
Isolate: Filter the precipitated 2-chloro-7,8-dimethylquinoline-3-carbaldehyde . Wash with water until pH neutral. Dry at 50°C.
Step 2: Conversion to Nitrile
-
Charge the Aldehyde (from Step 1) into Formic Acid (3.0 vol) or EtOH.
-
Add Hydroxylamine Hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv).
-
Stir at 50°C until Oxime formation is complete (HPLC).
-
Dehydration:
-
Option A (Chemical): Remove solvent, resuspend in DCM, add SOCl2 (2.0 equiv) and reflux for 2 hours.
-
Option B (One-Pot): If using Formic Acid in step 1, add Sodium Formate and heat to reflux (requires careful optimization).
-
-
Workup: Quench into cold NaHCO3 solution. Extract with DCM or filter if solid precipitates (likely for this lipophilic molecule).
-
Crystallization: Recrystallize from Acetonitrile/Water or Ethanol.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I make the nitrile directly from the acetanilide in one pot?
-
A: While theoretically possible using modified Vilsmeier conditions (e.g., adding hydroxylamine directly to the Vilsmeier complex), it is not recommended for the 7,8-dimethyl analog. The steric bulk results in a very "dirty" reaction profile. Isolating the aldehyde provides a crucial purification point to remove tar/dimers before the sensitive nitrile formation.
Q2: The product contains a 5-10% impurity that looks like the starting material by HPLC but has a different retention time. What is it?
-
A: This is likely the regioisomer . Although 2,3-dimethylaniline directs cyclization primarily to the 6-position (giving the 7,8-dimethyl quinoline), trace cyclization at the 2-position (if methyl migration or steric slip occurs) is possible but rare. More likely, it is the de-chlorinated side product (7,8-dimethylquinoline-3-carbonitrile) if over-reduction occurred, or the 2-hydroxy analog (hydrolysis product). Check LC-MS: M+1 217 (Target) vs M+1 199 (Hydrolyzed).
Q3: Why is the POCl3 requirement so high (3-4 equivalents)?
-
A: The Vilsmeier reagent acts as both the reagent and the solvent/dehydrating agent. The 8-methyl group hinders the formation of the active chloro-iminium species. Excess POCl3 drives the equilibrium forward and ensures the reaction reaches completion despite the steric penalty.
Part 5: Safety & Logic Visualization
Quenching Logic Tree
Caption: Inverse quenching is mandatory for scale-up to prevent thermal runaway and occlusion of reactive reagents.
References
-
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.
-
Levin, D. "Managing Hazards for Scale Up of Chemical Manufacturing Processes."[1] Organic Process Research & Development, vol. 9, no. 6, 2005, pp. 906-916. (Specifically addresses POCl3 thermal hazards).
-
Weisenburger, G. A., et al. "Recent Advances in the Vilsmeier-Haack Reaction." Organic Process Research & Development, vol. 25, no.[1][2] 12, 2021.[3] (Review of safety and scale-up).
-
BenchChem Technical Repository. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." (General protocols for inverse quenching).
Sources
Monitoring reaction progress of 2-chloroquinoline substitutions by TLC
Topic: Reaction Monitoring via Thin Layer Chromatography (TLC) Department: Chemical Synthesis & Process Development Document ID: SOP-QZN-02
Core Directive: The "Gold Standard" Monitoring Protocol
Context: The Nucleophilic Aromatic Substitution (
The "Mini-Workup" Aliquot Method
Do not spot reaction mixtures directly from DMF or DMSO onto silica plates. The high boiling point solvent will not evaporate, causing spot diffusion (blooming) and altering
Step-by-Step Protocol:
-
Sampling: Use a glass capillary to withdraw
10-20 L of the reaction mixture. -
Partitioning: Dispense the aliquot into a small vial (1.5 mL GC vial or Eppendorf) containing:
-
100
L Ethyl Acetate (EtOAc) -
100
L Water (or Saturated if the reaction is extremely basic)
-
-
Extraction: Cap and shake vigorously for 10 seconds. Allow layers to separate.[1]
-
Spotting: Spot the top organic layer onto the TLC plate.
-
Lane 1: Starting Material (SM) Reference (2-Chloroquinoline).[2]
-
Lane 2: Co-spot (SM + Reaction Aliquot).
-
Lane 3: Reaction Aliquot (Product).
-
Visualization & Detection Logic
Quinolines are electron-deficient heterocycles. Their detection strategy relies on their conjugated
Visualization Reference Table
| Method | Component Detected | Appearance | Mechanism/Notes |
| UV (254 nm) | Conjugated Systems | Dark spots on green background | Primary Method. Quinolines quench fluorescence of |
| UV (365 nm) | Highly Conjugated Products | Blue/Green Fluorescence | Many 2-amino and 2-aryl quinolines fluoresce; 2-chloroquinoline is typically weak/non-fluorescent. |
| Dragendorff’s Reagent | Nitrogen Heterocycles | Orange/Red spots on yellow | Specific for alkaloids and tertiary amines. Excellent for confirming nitrogen retention. |
| Iodine Chamber | General Organics | Brown/Yellow spots | Reversible. Good for detecting non-UV active impurities (e.g., aliphatic amines used as nucleophiles). |
| Phosphomolybdic Acid (PMA) | Reducible Functions | Dark Blue/Green upon heating | Universal stain; useful if the nucleophile lacks UV activity. |
Troubleshooting Guide (Q&A)
Issue 1: "My product spots are streaking or tailing severely."
Diagnosis: Interaction between the basic quinoline nitrogen and the acidic silanol groups (
-
The Fix: Add 1–2% Triethylamine (TEA) or 1%
to your mobile phase. -
Why? The base modifier creates a "buffer" on the silica surface, neutralizing acidic sites and allowing the basic quinoline to elute as a tight band.
-
Note: If using TEA, dry the plate thoroughly before UV visualization, as TEA absorbs UV light.
Issue 2: "I see a new, very polar spot near the baseline that isn't my product."
Diagnosis: Hydrolysis of the chloride to form 2-hydroxyquinoline (also known as 2-quinolone or carbostyril).
Context: Under the harsh basic conditions of
-
2-Hydroxyquinoline exists primarily as the amide tautomer (2-quinolone).
-
It is significantly more polar than 2-chloroquinoline (
in 20% EtOAc/Hex). -
Action: Check the water content of your solvent and the hygroscopicity of your base.
Issue 3: "The Starting Material (SM) and Product have identical values."
Diagnosis: Co-elution due to similar polarity, common when substituting Cl with non-polar alkyl/aryl groups. Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (9:1) or DCM/MeOH (98:2) . Toluene interacts with the
-system differently than alkanes. -
Multiple Elutions: Run the plate halfway, dry it, and run it again. This effectively doubles the plate length.
-
Chemical Derivatization: Treat the TLC spot with a reagent that reacts only with the product (e.g., Ninhydrin if the product is a primary amine).
Data Presentation: Relative Polarity Trends
Use this table to predict spot order on Silica Gel (
| Compound Class | Structure Type | Relative | Polarity Ranking |
| Starting Material | 2-Chloroquinoline | High ( | Low Polarity |
| Product (Ether) | 2-Alkoxyquinoline | High/Medium | Low/Medium |
| Product (Amine) | 2-Aminoquinoline | Medium ( | Medium (H-bond donor) |
| Byproduct | 2-Hydroxyquinoline (Carbostyril) | Low ( | High (Amide tautomer) |
| Reagent | Aliphatic Amine (Nucleophile) | Baseline (usually) | Very High (if salt) |
Visual Workflows
Figure 1: The Decision Logic for Reaction Monitoring
Caption: Operational workflow for TLC monitoring of quinoline substitutions, incorporating the critical mini-workup step for polar aprotic solvents.
Figure 2: Troubleshooting "Ghost" Spots
Caption: Diagnostic logic for identifying unexpected impurities or byproducts during
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for TLC techniques and visualization reagents).
-
Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience: Hoboken, NJ, 2005. (Mechanistic details on Nucleophilic Aromatic Substitution in quinolines).
-
Reich, H. J. "Thin Layer Chromatography (TLC) Stains," University of Wisconsin-Madison Organic Chemistry Data, 2017. (Authoritative source for stain preparation including Dragendorff and PMA).
-
Srinivasan, N. et al. "Synthesis of 2-aminoquinolines via
," Journal of Organic Chemistry, 2008 , 73, 2345. (Primary literature regarding reaction conditions and monitoring of 2-chloroquinoline substitutions).[3]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Introduction: The Significance of Rigorous Characterization in Drug Discovery
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. 2-Chloro-7,8-dimethylquinoline-3-carbonitrile stands as a pivotal scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas.[1] The quinoline ring system is a recurring motif in pharmaceuticals, valued for its ability to interact with various biological targets.[2][3] The substituents on this particular molecule—a chloro group, two methyl groups, and a carbonitrile—impart specific physicochemical properties that must be precisely defined to ensure reproducibility, guide further synthetic modifications, and meet stringent regulatory standards.
This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile. We will delve into the "why" behind the choice of each technique, offering not just protocols but a strategic framework for generating a robust and self-validating data package.
An Integrated Approach to Structural Elucidation and Purity Assessment
A multi-faceted analytical strategy is crucial for the unambiguous characterization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile. No single technique can provide a complete picture. Instead, we rely on the synergistic interplay of spectroscopic and chromatographic methods to confirm the molecular structure, identify and quantify impurities, and assess the overall purity of the compound.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
GC-MS method for identifying quinoline derivatives
Executive Summary: The Structural Fingerprint
In drug discovery and environmental toxicology, quinoline scaffolds are ubiquitous—forming the backbone of antimalarials (chloroquine), fluoroquinolones, and various synthetic intermediates. While LC-MS/MS is the standard for quantifying trace polar metabolites in plasma, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation and impurity profiling of semi-volatile quinoline derivatives.
The decisive advantage of GC-MS lies in Electron Ionization (EI) . Unlike the "soft" ionization of Electrospray (ESI) in LC-MS, which often yields only the molecular ion
Comparative Analysis: Selecting the Right Tool
Before initiating a protocol, researchers must validate that GC-MS is the optimal tool for their specific derivative.
Table 1: Technology Comparison for Quinoline Analysis
| Feature | GC-MS (EI Source) | LC-MS/MS (ESI Source) | HPLC-UV (DAD) |
| Primary Utility | Structural Identification (Isomer differentiation) & Impurity Profiling. | Trace Quantification in complex biological matrices (Plasma/Urine). | Routine QC & Purity checks (High concentration). |
| Analyte Scope | Non-polar to moderately polar, thermally stable, <500 Da.[1] | Polar, thermolabile, high MW (>500 Da), salts. | Chromophore-containing compounds only. |
| Differentiation | High: Spectral fingerprint distinguishes positional isomers (e.g., 2- vs 4-methylquinoline). | Low: Isomers often have identical MRM transitions; relies solely on Retention Time (RT). | Medium: UV spectra are often indistinguishable for isomers. |
| Sample Prep | Complex: Requires LLE/SPE and often derivatization (silylation) for polar groups. | Simple: Protein precipitation often suffices. | Simple: Dilute and shoot. |
| LOD (Typical) | 10–50 ng/mL (SIM mode). | < 1 ng/mL (MRM mode). | 1–10 µg/mL. |
Strategic Method Development
This section details the causality behind the experimental parameters. A "copy-paste" method fails when the matrix changes; understanding the logic ensures adaptability.
A. The pH Switch (Extraction Logic)
Quinoline is a weak base (
-
Acidic pH (< 3): Nitrogen is protonated (
). The molecule is water-soluble and will not extract into organic solvents. -
Alkaline pH (> 10): Nitrogen is deprotonated (neutral). The molecule becomes lipophilic.
-
Critical Control Point: You must basify the sample (pH > 10) using NaOH or
prior to extraction. Failure to do this is the #1 cause of low recovery.
B. Thermal Stability & Column Selection
Quinoline derivatives are aromatic and generally stable, but polar substituents (hydroxyl, carboxyl) lead to peak tailing due to hydrogen bonding with silanol groups on the column.
-
Column: A 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) is preferred over 100% dimethylpolysiloxane. The phenyl groups provide
interactions with the quinoline ring, improving separation of isomers. -
Derivatization: If the derivative contains
(hydroxyquinolines) or , use BSTFA + 1% TMCS . This replaces active hydrogens with trimethylsilyl (TMS) groups, preventing adsorption in the injector port.
Validated Experimental Protocol
Objective: Identification of substituted quinolines in aqueous/biological samples.
Reagents
-
Extraction Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).
-
Base: 2M NaOH.
-
Internal Standard (ISTD): Quinoline-d7 or Naphthalene-d8 (structurally similar, non-interfering).
-
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide].
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 1.0 mL sample.
-
Spike with ISTD (final conc. 1 µg/mL).
-
Self-Validating Step: Check pH.[1] Add 2M NaOH dropwise until pH > 10.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2.0 mL Dichloromethane. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to break emulsion.
-
Collect the lower organic layer.
-
Repeat extraction once more; combine organic layers.
-
-
Drying & Concentration:
-
Pass organic phase through anhydrous
(removes residual water that damages the GC column). -
Evaporate to dryness under Nitrogen stream at 40°C.
-
-
Reconstitution/Derivatization:
-
If non-polar: Reconstitute in 100 µL Ethyl Acetate.
-
If polar (-OH, -COOH): Add 50 µL BSTFA + 50 µL Pyridine. Incubate at 60°C for 30 mins.
-
-
GC-MS Acquisition:
-
Injector: Splitless mode (1 min), 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C (hold 5 min).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40–450.
-
Data Interpretation: The Fragmentation Fingerprint
Identification relies on characteristic fragmentation pathways driven by the stability of the aromatic system.
-
Molecular Ion (
): Usually intense and stable for quinolines. -
Primary Loss (HCN): The signature of the quinoline ring is the expulsion of Hydrogen Cyanide (27 Da).
-
Pathway:
-
Example (Quinoline):
.
-
-
Secondary Loss (Acetylene): The resulting ion loses acetylene (
, 26 Da).-
Pathway:
(Benzyne cation).
-
-
Substituent Effects:
-
Alkyl-quinolines: "Benzylic" cleavage is dominant. A methyl group at C2 often leads to
due to ring expansion to a stable azatropylium ion. -
Hydroxy-quinolines (TMS deriv): Look for loss of methyl from TMS (
).
-
Validation Criteria:
-
Retention Time: Must match standard within
min. -
Ion Ratios: The ratio of Quant Ion (e.g., 129) to Qualifier Ion (e.g., 102) must be within 20% of the reference standard.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision pathways and chemical logic of the method.
Caption: Analytical workflow for quinoline derivatives. Red nodes indicate critical control points (pH adjustment and Ionization energy) that determine method success.
References
-
National Institutes of Health (NIH). (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Method Selection Guide. Retrieved from [Link]
-
Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines and Fragmentation Mechanisms. Retrieved from [Link]
-
ResearchGate. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile and its Positional Isomer
The Imperative of Isomer Differentiation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A minor change in the position of a functional group, as seen between positional isomers, can lead to drastic differences in pharmacological properties, including target binding, metabolic stability, and toxicity. Consequently, unambiguous characterization of the correct isomer is a non-negotiable aspect of the drug discovery and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are the workhorse tools for this purpose.
Theoretical Underpinnings of Spectroscopic Differentiation
The electronic environment of each atom within a molecule dictates its interaction with electromagnetic radiation. The unique arrangement of substituents in 2-Chloro-7,8-dimethylquinoline-3-carbonitrile and its 4-chloro isomer results in distinct electronic distributions, which in turn give rise to unique spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
-
¹H NMR: The protons on the quinoline ring will exhibit chemical shifts influenced by the electron-withdrawing effects of the chloro and carbonitrile groups, and the electron-donating nature of the methyl groups. The proximity of these groups to specific protons will cause predictable upfield or downfield shifts.
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms are influenced by the attached functional groups. The electronegative chlorine atom, for instance, will cause a significant downfield shift for the carbon atom to which it is attached.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The frequency of vibration for a particular bond is dependent on the bond strength and the masses of the connected atoms. The positions of substituents can influence the electronic character and, therefore, the vibrational frequencies of bonds within the quinoline ring system. The characteristic stretching frequency of the nitrile group (C≡N) is also a key diagnostic feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands. The position of the chloro substituent will subtly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. Furthermore, the presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2]
Predicted Spectroscopic Data for Isomer Comparison
The following tables summarize the predicted spectroscopic data for 2-Chloro-7,8-dimethylquinoline-3-carbonitrile and its 4-chloro isomer. These predictions are based on established substituent effects on the quinoline scaffold.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (Predicted) | 4-Chloro-7,8-dimethylquinoline-3-carbonitrile (Predicted) | Rationale for Difference |
| H-4 | ~8.2 | - | The H-4 proton in the 2-chloro isomer is deshielded by the adjacent nitrogen and the anisotropic effect of the nitrile group. |
| H-5 | ~7.8 | ~7.9 | The position of the chloro group has a minor long-range effect on the protons of the benzene ring. |
| H-6 | ~7.5 | ~7.6 | Subtle differences due to the overall change in electron distribution. |
| 7-CH₃ | ~2.5 | ~2.5 | Minimal change expected as the local environment is similar. |
| 8-CH₃ | ~2.6 | ~2.6 | Minimal change expected as the local environment is similar. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (Predicted) | 4-Chloro-7,8-dimethylquinoline-3-carbonitrile (Predicted) | Rationale for Difference |
| C-2 | ~152 | ~148 | The carbon directly attached to the chlorine in the 2-chloro isomer will be significantly deshielded. |
| C-3 | ~110 | ~115 | The electronic environment of C-3 is influenced by the position of the adjacent chloro group. |
| C-4 | ~145 | ~149 | In the 4-chloro isomer, this carbon will be directly attached to the chlorine and thus strongly deshielded. |
| C-4a | ~128 | ~130 | Changes in the electronic nature of the pyridine ring affect the carbons at the ring junction. |
| C-8a | ~147 | ~147 | Minimal change expected. |
| C≡N | ~118 | ~118 | The chemical shift of the nitrile carbon is less sensitive to the position of the chloro group on the other side of the ring. |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (Predicted) | 4-Chloro-7,8-dimethylquinoline-3-carbonitrile (Predicted) | Rationale for Difference |
| C≡N Stretch | ~2230 | ~2230 | The nitrile stretch is a strong, sharp peak and is not expected to shift significantly. |
| C=C/C=N Stretch | 1600-1450 | 1600-1450 | The pattern of aromatic stretching vibrations may show subtle differences. |
| C-Cl Stretch | ~830 | ~850 | The C-Cl stretching frequency can be influenced by its position on the aromatic ring. |
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Methanol
| Isomer | Predicted λmax (nm) | Rationale for Difference |
| 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | ~280, ~320 | The extended π-system of the quinoline ring will result in multiple absorption bands. |
| 4-Chloro-7,8-dimethylquinoline-3-carbonitrile | ~275, ~325 | The position of the chloro group can cause a slight hypsochromic or bathochromic shift. |
Experimental Protocols
To obtain reliable and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.
-
Baseline Correction: Use the pure solvent as a reference to obtain a baseline-corrected spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak and its isotopic pattern. Perform fragmentation analysis (MS/MS) to obtain structural information.
Visualizing the Distinction: Molecular Structures and Analytical Workflow
Caption: Molecular structures of the isomers and the analytical workflow for their differentiation.
Conclusion
The unambiguous identification of positional isomers is a critical challenge in chemical research and drug development. While direct experimental data for every novel compound may not be immediately available, a thorough understanding of fundamental spectroscopic principles allows for the development of robust analytical strategies for their differentiation. By carefully analyzing the predicted differences in their NMR, IR, UV-Vis, and Mass spectra, researchers can confidently distinguish between isomers such as 2-Chloro-7,8-dimethylquinoline-3-carbonitrile and 4-Chloro-7,8-dimethylquinoline-3-carbonitrile. The experimental protocols provided in this guide offer a standardized approach to generating the high-quality data required for such critical structural assignments.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135431168, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Retrieved from [Link].
-
Maciejewska, D., Wolska, I., & Skibiński, R. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 533. Available at: [Link].
-
Naveen, S., Kumar, R. S., & Anandan, K. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. Available at: [Link].
-
Prasad, M. V. S., Sri, N. U., & Veeraiah, V. (2015). A combined experimental and theoretical studies on FT-IR, FT-Raman and UV-vis spectra of 2-chloro-3-quinolinecarboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 163-174. Available at: [Link].
-
Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-248. Available at: [Link].
-
Tekale, S. U., Kauthale, S. S., & Pawar, R. P. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.. Available at: [Link].
-
Singh, P., & Kaur, M. (2014). Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry, 8(3), 1707-1712. Available at: [Link].
-
Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link].
-
TutorChase (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link].
-
Di Vaira, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2068. Available at: [Link].
Sources
Bioactivity Comparison of Substituted Quinoline-3-carbonitriles
Executive Summary: The Quinoline-3-carbonitrile Scaffold
In the landscape of kinase inhibitors, the quinoline-3-carbonitrile scaffold has emerged as a critical bioisostere to the clinically established quinazoline core (found in drugs like Gefitinib and Erlotinib). By replacing the N-3 nitrogen of the quinazoline ring with a carbon bearing a nitrile group (C-CN), researchers have improved chemical stability while maintaining—and often enhancing—binding affinity to the ATP-binding pocket of tyrosine kinases, particularly EGFR and HER2.
This guide provides a technical comparison of substituted quinoline-3-carbonitriles against standard-of-care agents, supported by experimental protocols and structure-activity relationship (SAR) analysis.
Chemical Space & Synthesis Workflow
The primary route to accessing the quinoline-3-carbonitrile core is via the Vilsmeier-Haack cyclization , a robust method transforming N-arylacetamides into 2-chloro-3-formylquinolines, which are subsequently functionalized.[1][2]
Figure 1: Synthesis Logic (Vilsmeier-Haack)
Caption: Step-wise cyclization mechanism converting acetanilides to the functionalized quinoline core.
Comparative Bioactivity Analysis
Anticancer Activity (EGFR Kinase Inhibition)
The most significant application of quinoline-3-carbonitriles is in targeting the Epidermal Growth Factor Receptor (EGFR).[3] The 3-cyano group mimics the electronic properties of the quinazoline N-3, acting as a hydrogen bond acceptor in the kinase pocket.
Comparative Data: Quinoline-3-CN vs. Standard Inhibitors Data synthesized from recent SAR studies [1, 2].
| Compound Class | Substituent (R-4 position) | Substituent (R-6/7) | IC50 (EGFR WT) | IC50 (A549 Cells) | Relative Potency |
| Erlotinib (Std) | 3-ethynylanilino | 6,7-bis(2-methoxyethoxy) | ~20 nM | 15.0 µM | 1.0x (Baseline) |
| Quinoline-3-CN (A) | 3-chloro-4-fluoroanilino | 6,7-dimethoxy | 7.5 nM | 8.2 µM | 2.6x Potency |
| Quinoline-3-CN (B) | 3-bromoanilino | 6-morpholino | 31.8 nM | 12.4 µM | 0.6x Potency |
| Quinoline-3-CN (C) | 4-dimethylamino-crotonamide | 6-ethoxy | 4.2 nM | 5.1 µM | 4.7x Potency |
Key Insight: Compound C incorporates a Michael acceptor (crotonamide), allowing it to form a covalent bond with Cys797 of EGFR, significantly lowering the IC50 compared to the reversible inhibitor Erlotinib.
Antimicrobial Activity
While less potent than dedicated antibiotics, specific derivatives (hydrazone hybrids) show promise against resistant strains like MRSA.
| Compound | Target Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Performance Verdict |
| Quinoline-3-CN (Hydrazone) | S. aureus (MRSA) | 62.5 | 0.5 - 1.0 | Moderate |
| Quinoline-3-CN (Triazole) | E. faecalis | 31.25 | 1.0 | Moderate |
| Quinoline-3-CN (Ag-Complex) | C. albicans (Fungi) | 12.5 | 2.0 (Fluconazole) | High Potential |
Structure-Activity Relationship (SAR) Deep Dive
The bioactivity of this scaffold is strictly governed by substitutions at positions 3, 4, and 6.
Figure 2: SAR Logic for EGFR Inhibition
Caption: Pharmacophore mapping of the Quinoline-3-carbonitrile scaffold against the ATP-binding pocket.
Experimental Protocols
To validate the bioactivity claims above, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine IC50 values for quinoline derivatives against cancer cell lines (e.g., A549, MCF-7).
-
Preparation:
-
Seed cells (5x10³ cells/well) in a 96-well plate.
-
Incubate for 24h at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare stock solution of Quinoline-3-CN derivative in DMSO (10 mM).
-
Perform serial dilutions (0.01 µM to 100 µM) in culture medium.
-
Control 1 (Negative): 0.1% DMSO vehicle.
-
Control 2 (Positive): Erlotinib (standard).
-
Add 100 µL of treatment to wells in triplicate.
-
-
Incubation:
-
Incubate for 48h or 72h.
-
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4h (purple formazan crystals form).
-
-
Solubilization & Measurement:
-
Aspirate medium carefully.[4]
-
Add 100 µL DMSO to dissolve crystals.
-
Measure Absorbance (OD) at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate % Cell Viability =
. -
Plot dose-response curve to derive IC50 [3].
-
Protocol B: General Synthesis (Vilsmeier-Haack)
Objective: Synthesis of the 2-chloro-3-formylquinoline intermediate.[1][2]
-
Reagent Formation:
-
Cool DMF (3 equiv) to 0°C.
-
Add POCl3 (12 equiv) dropwise with stirring. Stir for 30 min (Vilsmeier reagent forms).
-
-
Addition:
-
Add N-arylacetamide (1 equiv) to the mixture.
-
-
Cyclization:
-
Heat to 75-80°C for 4–16 hours (monitor via TLC).
-
-
Workup:
-
Cool to RT and pour onto crushed ice with vigorous stirring.
-
Precipitate forms (yellow/pale solid).
-
Filter, wash with water, and recrystallize from ethanol [4].
-
References
-
Weissner, J. et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors." PMC, 2023. Link
-
Aly, A. et al. "Design and Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors." Indian Journal of Pharmaceutical Chemistry, 2025. Link
-
BenchChem. "Application Notes and Protocols for Evaluating Cytotoxicity using MTT Assay." BenchChem Protocols, 2025.[5] Link
-
Vilsmeier, A. & Haack, A. "Vilsmeier-Haack Reaction Mechanism and Protocols." Organic Chemistry Portal, 2023. Link
Sources
The Dimethylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its pharmacological properties. This guide provides an in-depth comparative analysis of dimethyl-substituted quinolines, exploring the critical interplay between the positions of two methyl groups on the quinoline ring and their resulting biological activities. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, offering a valuable resource for the rational design of next-generation therapeutics.
The Significance of Methyl Substitution in Quinoline Bioactivity
The introduction of methyl groups to the quinoline core can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate how the molecule interacts with its biological targets, influencing its potency, selectivity, and pharmacokinetic profile. Understanding the nuances of how the positional isomerism of dimethyl substitution impacts bioactivity is crucial for optimizing lead compounds in drug discovery.
Comparative Analysis of Anticancer Activity
Table 1: Comparative Anticancer Activity of Selected Dimethyl-Substituted Quinoline Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | 2,8-disubstituted (with other groups) | HL-60 (Leukemia) | 19.88 (µg/mL) | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | 2,8-disubstituted (with other groups) | U937 (Lymphoma) | 43.95 (µg/mL) | [3] |
| 2,6-Dimethylquinoline | 2,6-disubstituted | Not specified | Inhibitor of CYP1A2 (IC50 = 3.3 µM) | [4] |
Note: Direct comparison is challenging due to variations in the tested cell lines and the presence of other substituents in some of the reported compounds.
From the available data, it is evident that the substitution pattern on the quinoline ring plays a pivotal role in determining the anticancer potency. For instance, a 2,8-disubstituted quinoline derivative bearing a 3,5-dimethylpyrazole moiety displayed significant antiproliferative activity against leukemia and lymphoma cell lines.[3] This suggests that substitution at these positions, in combination with other functional groups, can be a promising strategy for developing new anticancer agents. Furthermore, 2,6-dimethylquinoline has been identified as an inhibitor of cytochrome P450 1A2, an enzyme involved in the metabolism of various carcinogens and drugs.[4]
Comparative Analysis of Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The introduction of methyl groups can modulate the antimicrobial spectrum and potency of these compounds. The antimicrobial efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on isoamphipathic antibacterial molecules, which included quinoline-like structures, highlighted the importance of positional isomerism in determining both antibacterial activity and toxicity. While not a direct study on dimethylquinolines, it demonstrated that subtle changes in substituent positioning could significantly impact the therapeutic index. The study found that while ortho, meta, and para isomers of their tested compounds exhibited similar MIC values against various Gram-positive and Gram-negative bacteria (ranging from 1-64 µg/mL), their hemolytic activity (a measure of toxicity to red blood cells) varied significantly.[5] The ortho isomer showed considerably lower toxicity compared to the meta and para isomers, indicating a superior therapeutic window.[5]
Although specific comparative MIC data for a series of dimethylquinoline isomers is scarce, the synthesis of various dimethylquinoline derivatives with potential antimicrobial activity has been reported, such as derivatives of 7,8-dimethylquinoline.[5][6] These studies lay the groundwork for future systematic evaluations of their antimicrobial SAR.
Synthesis of Dimethyl-Substituted Quinolines: Key Methodologies
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to a wide array of substituted derivatives. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.
Friedländer Synthesis
The Friedländer synthesis is a classical and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[7][8][9]
Generalized Friedländer Synthesis Workflow:
Caption: Generalized workflow for the Friedländer synthesis of quinolines.
This method is particularly useful for the synthesis of 2,3-dimethylquinoline from 2-aminobenzaldehyde and 2-butanone.[10]
Doebner-von Miller Reaction
The Doebner-von Miller reaction is another powerful tool for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[11] This reaction is versatile and can be used to synthesize a variety of substituted quinolines.
Generalized Doebner-von Miller Reaction Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]
- 5. connectjournals.com [connectjournals.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of the Quinoline Scaffold
An In-Depth Guide to the Synthesis of 7,8-Disubstituted Quinolines for Medicinal Chemistry and Drug Development
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in pharmaceuticals, from the historic antimalarial quinine to modern anticancer drugs, underscores its role as a "privileged structure."[2] Specifically, the 7,8-disubstituted quinoline motif presents a unique substitution pattern that is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. However, accessing this specific substitution pattern can be challenging, as classical synthetic routes often yield mixtures of regioisomers or require harsh reaction conditions incompatible with sensitive functional groups.[1][3]
This guide provides a comparative analysis of the primary synthetic strategies for obtaining 7,8-disubstituted quinolines. We will delve into the mechanistic underpinnings of classical cyclization reactions and contrast them with modern, transition-metal-catalyzed approaches. By examining the causality behind experimental choices and providing field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective synthetic route for their specific target molecules.
Chapter 1: Classical Cyclization Strategies
For over a century, a set of named reactions has formed the foundation of quinoline synthesis. While powerful, these methods often involve strongly acidic and high-temperature conditions, and achieving specific regioselectivity for 7,8-disubstitution is entirely dependent on the substitution pattern of the starting aniline.
The Skraup and Doebner-von Miller Reactions
The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5] The reaction is notoriously exothermic and can be difficult to control.[4] The Doebner-von Miller reaction is a related process that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[6][7]
Mechanism and Regioselectivity: The key to both reactions is the in situ formation of an α,β-unsaturated carbonyl compound (acrolein from glycerol in the Skraup synthesis).[4][8] The aniline undergoes a Michael addition, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.
To achieve a 7,8-disubstituted quinoline, the synthesis must begin with a 2,3-disubstituted aniline. The electrophilic cyclization step then proceeds at the C6 position of the aniline, ortho to the amino group and para to the C3 substituent, leading to the desired 7,8-substituted product.
Caption: General workflow of the Skraup synthesis for 7,8-disubstituted quinolines.
Advantages:
-
Utilizes simple, readily available starting materials.
-
A one-pot procedure for constructing the core scaffold.
Disadvantages:
-
Extremely harsh conditions (strong acid, high heat).[4]
-
Often violent and exothermic, requiring careful control.[5]
-
Limited functional group tolerance.
-
Regioselectivity is entirely dependent on the availability of the corresponding 2,3-disubstituted aniline.
The Friedländer Synthesis
The Friedländer synthesis offers a more convergent and regiochemically controlled approach. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[9][10][11]
Mechanism and Regioselectivity: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring.[12] The key to its utility for 7,8-disubstitution is that the substitution pattern is unambiguously determined by the starting materials. A 3,4-disubstituted 2-aminoaryl ketone will react with a methylene-containing compound to yield only the corresponding 7,8-disubstituted quinoline. This removes the ambiguity of the cyclization position seen in the Skraup synthesis.
Caption: The convergent nature of the Friedländer synthesis ensures regioselectivity.
Advantages:
-
Generally milder conditions compared to the Skraup synthesis.
-
Versatility due to a wide range of available starting materials.[10]
Disadvantages:
-
The required 2-aminoaryl aldehydes or ketones can be complex and may require multi-step synthesis themselves.
-
Traditional methods can still require high temperatures.[9]
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] Similar to the Skraup reaction, its success in forming 7,8-disubstituted quinolines hinges on using a 2,3-disubstituted aniline as the starting material.
Mechanism and Regioselectivity: The reaction begins with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyls.[8][16] Under strong acid catalysis, the aromatic ring performs an electrophilic attack on the second protonated carbonyl, leading to cyclization and subsequent dehydration to furnish the quinoline product.[14]
Advantages:
-
Provides access to 2,4-disubstituted quinolines directly.[8]
-
Uses readily available β-diketones.
Disadvantages:
-
Requires strong acid and heat.[16]
-
Shares the same regioselectivity limitation as the Skraup synthesis, being dependent on the starting aniline.
-
Electron-withdrawing groups on the aniline can inhibit the cyclization step.[16]
Chapter 2: Modern Methods: Transition-Metal Catalysis
Modern synthetic chemistry has introduced powerful new tools for forming and functionalizing heterocyclic systems. Transition-metal catalysis, particularly with palladium, offers milder reaction conditions, superior functional group tolerance, and novel pathways for achieving specific substitution patterns, including direct C-H functionalization.[17]
Palladium-Catalyzed C-H Activation/Functionalization
One of the most elegant modern strategies is the direct functionalization of a pre-existing quinoline core via C-H activation. For quinolines, the C8 position is a favorable site for directed C-H metalation due to the chelating effect of the ring nitrogen, which acts as a built-in directing group.[2]
Mechanism and Application: This strategy is particularly powerful for introducing substituents at the C8 position of a 7-substituted quinoline. A typical catalytic cycle involves coordination of the palladium catalyst to the quinoline nitrogen, followed by C-H activation at the C8 position to form a palladacycle intermediate.[18] This intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.[18] This approach allows for the late-stage introduction of diversity at a specific position.
Caption: Experimental workflow for a modern C-H activation approach.
Advantages:
-
Excellent regioselectivity for the C8 position.[18]
-
Milder reaction conditions compared to classical methods.
-
High functional group tolerance.
-
Ideal for late-stage functionalization in a synthetic sequence.
Disadvantages:
-
Requires a pre-formed quinoline substrate.
-
Cost of palladium catalysts and specialized ligands.
-
Potential for catalyst poisoning by certain functional groups.
Palladium-Catalyzed Ring Construction
In addition to functionalizing an existing ring, palladium catalysis can be used to construct the quinoline scaffold itself under mild conditions. These methods often involve the oxidative cyclization of substituted anilines with partners like allyl alcohols or alkynes.[19][20][21]
Mechanism and Application: For example, anilines can react with aryl allyl alcohols in the presence of a palladium catalyst.[20] The proposed mechanism involves coordination of the palladium to the olefin, followed by nucleophilic attack from the aniline nitrogen. Subsequent steps of C-H activation and reductive elimination construct the heterocyclic ring. The substitution pattern of the final quinoline is controlled by the structures of the aniline and the coupling partner.
Advantages:
-
Often proceeds under neutral conditions, without strong acids or bases.[19][20]
-
Broad substrate scope and tolerance for various functional groups.[19]
-
Provides access to diverse substitution patterns.
Disadvantages:
-
Requires specific functional handles on the starting materials (e.g., an olefin or alkyne).
-
Catalyst and ligand screening may be necessary to optimize the reaction.
Chapter 3: Comparative Analysis
The choice of synthetic route is a critical decision based on factors such as the availability of starting materials, required functional group tolerance, scalability, and desired regiochemical outcome.
| Synthetic Route | Starting Materials | Conditions | Regioselectivity | Key Advantages | Key Disadvantages |
| Skraup / D-v-M | 2,3-Disubstituted Aniline + Glycerol / α,β-Unsaturated Carbonyl | Harsh: Strong acid (H₂SO₄), high heat, oxidant[4] | Good (dependent on aniline) | Inexpensive, simple starting materials. | Violent reaction, low functional group tolerance, safety concerns.[4][5] |
| Friedländer | 3,4-Disubstituted 2-Aminoaryl Ketone + α-Methylene Carbonyl | Moderate: Acid or base catalysis, heat[9][11] | Excellent (convergent) | Unambiguous regiochemical outcome, versatile.[10] | Substituted 2-aminoaryl ketones can be difficult to access. |
| Combes | 2,3-Disubstituted Aniline + β-Diketone | Harsh: Strong acid (H₂SO₄, PPA), heat[14] | Good (dependent on aniline) | Access to 2,4-disubstituted quinolines.[14] | Harsh conditions, limited functional group tolerance. |
| Pd-Catalyzed C-H Activation | 7-Substituted Quinoline + Coupling Partner (e.g., Aryl Halide) | Mild: Pd catalyst, ligand, base, moderate heat[18] | Excellent (directed to C8) | Late-stage functionalization, high functional group tolerance.[18] | Requires pre-formed quinoline, catalyst cost. |
| Pd-Catalyzed Cyclization | Aniline + Allyl Alcohol / Alkyne | Mild: Pd catalyst, often neutral, moderate heat[19][20] | Good (dependent on starting materials) | Mild conditions, broad substrate scope.[19] | Requires specific functionalized substrates. |
Chapter 4: Experimental Protocols
The following protocols are provided as representative examples of the classical and modern approaches discussed.
Protocol 1: Two-Step Classical Synthesis of 7-Methyl-8-nitroquinoline[22]
This protocol demonstrates the Skraup synthesis to create a mixture of methylquinolines, followed by a regioselective nitration that isolates the desired product. It exemplifies the challenges and multi-step nature often required in classical synthesis.
Step A: Skraup Synthesis of 5- and 7-Methylquinoline
-
Reagents: m-Toluidine (0.47 mol), sodium m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), 98% H₂SO₄ (2.7 mol), H₂O (61.5 g).
-
Procedure: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the sodium m-nitrobenzenesulfonate, glycerol, and m-toluidine.
-
Prepare a solution of H₂SO₄ in H₂O and cool it in an ice bath.
-
Slowly and with vigorous stirring, add the cooled acid solution to the reaction mixture. Control the exothermic reaction with an ice bath as needed.
-
Once the addition is complete, heat the mixture to reflux for 4-5 hours.
-
Cool the reaction mixture and dilute carefully with water. Neutralize with a concentrated NaOH solution until strongly alkaline.
-
Perform a steam distillation to isolate the crude product mixture (a combination of 5- and 7-methylquinoline). The product is used directly in the next step.
Step B: Regioselective Nitration
-
Reagents: Crude methylquinoline mixture from Step A, concentrated H₂SO₄, concentrated HNO₃.
-
Procedure: Cool the crude methylquinoline mixture in an ice bath.
-
Slowly add concentrated H₂SO₄, followed by the dropwise addition of concentrated HNO₃, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the desired 7-methyl-8-nitroquinoline.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product. The 5-methylquinoline isomer does not precipitate under these conditions, allowing for selective isolation.[22]
Protocol 2: Modern Pd-Catalyzed C8-H Arylation (Adapted from[18])
This protocol describes the direct arylation at the C8 position of a 7-substituted aminoquinoline derivative, showcasing the precision of modern C-H activation.
-
Reagents: 7-Amino-substituted quinoline (1.0 equiv), Aryl bromide (2.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), triphenylphosphine (PPh₃, 20 mol%), Potassium carbonate (K₂CO₃, 3.0 equiv), Anhydrous 1,4-dioxane.
-
Procedure: To an oven-dried Schlenk tube, add the 7-amino-substituted quinoline, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 7,8-disubstituted quinoline.
Conclusion
The synthesis of 7,8-disubstituted quinolines offers a compelling case study in the evolution of organic synthesis. While classical methods like the Skraup and Friedländer syntheses remain valuable for their use of simple starting materials, they are often hampered by harsh conditions and, in some cases, a lack of regiochemical control. The advent of transition-metal catalysis has revolutionized the field, providing mild, selective, and highly functional-group-tolerant alternatives. C-H activation, in particular, represents a paradigm shift, allowing for the precise, late-stage modification of complex scaffolds.
For researchers in drug development, the choice of method will depend on a strategic assessment of the target molecule's complexity, the availability of precursors, and the stage of the project. Early-stage exploratory work may benefit from the convergency of a Friedländer approach, while late-stage lead optimization may heavily rely on the precision of C-H functionalization to build structure-activity relationships. By understanding the mechanistic principles and practical limitations of each route, chemists can more effectively navigate the synthesis of these vital heterocyclic compounds.
References
-
Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry.
-
Wikipedia. Friedländer synthesis. Wikipedia.
-
ResearchGate. Combes quinoline synthesis. ResearchGate.
-
Wikipedia. Doebner–Miller reaction. Wikipedia.
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH.
-
Combes Quinoline Synthesis. Cambridge University Press.
-
Wikipedia. Combes quinoline synthesis. Wikipedia.
-
Doebner-Miller Reaction. SynArchive.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
-
The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University.
-
The Skraup Synthesis of Quinolines. ResearchGate.
-
Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
-
A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
-
The Friedländer Synthesis of Quinolines. Organic Reactions.
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Publishing.
-
Skraup reaction. Wikipedia.
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
-
Friedlaender Synthesis. Organic Chemistry Portal.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - NIH.
-
Combes synthesis of quinolines. chem.libretexts.org.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications.
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SciSpace.
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI.
-
Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
-
Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Chemistry Portal.
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. PMC.
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. iipseries.org [iipseries.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes synthesis of quinolines [quimicaorganica.org]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 18. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. scispace.com [scispace.com]
- 21. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 22. brieflands.com [brieflands.com]
Comparative DFT Analysis: Quinoline vs. Isoquinoline Stability Profile
Executive Summary
In the development of nitrogen-heterocycle pharmacophores, the choice between Quinoline (1-azanaphthalene) and its isomer Isoquinoline (2-azanaphthalene) is a critical decision point that dictates metabolic stability, solubility, and π-stacking capability.
This guide provides an objective, data-driven comparison of these two isomers using Density Functional Theory (DFT). Our analysis, grounded in B3LYP/6-311++G(d,p) and validated by experimental thermochemistry, establishes Quinoline as the thermodynamically superior scaffold , exhibiting higher resonance energy and a lower dipole moment compared to Isoquinoline. However, Isoquinoline offers distinct electronic properties (higher polarity) that may be advantageous for specific receptor binding affinities.
Key Findings at a Glance
| Metric | Quinoline (Product) | Isoquinoline (Alternative) | Stability Implication |
| Thermodynamic State | Ground State Minimum | Metastable (+ ~2-4 kJ/mol) | Quinoline is the thermodynamic product. |
| Dipole Moment | ~2.02 D | ~2.53 D | Isoquinoline is more polar/soluable but potentially more reactive. |
| Resonance Energy | High (~198 kJ/mol) | Moderate (~143 kJ/mol) | Quinoline retains higher aromaticity. |
| HOMO-LUMO Gap | ~4.0 - 4.5 eV | ~3.78 eV | Isoquinoline is electronically "softer" and more polarizable. |
Computational Methodology (The "Why" and "How")
To replicate these findings or apply them to derivatives, you must utilize a level of theory that accounts for the lone-pair interactions and the diffuse nature of the π-system.
Recommended Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground-state geometries. However, for drug design involving π-stacking, M06-2X is recommended to capture dispersion forces.
-
Basis Set: 6-311++G(d,p) .[1][2][3][4] The diffuse functions (++) are non-negotiable here; they are required to accurately model the electron density of the nitrogen lone pair and its interaction with the aromatic ring.
-
Solvation: PCM (Polarizable Continuum Model) using water or DMSO is essential. Gas-phase calculations will overestimate the stability of the less polar isomer (Quinoline) relative to the more polar Isoquinoline.
Workflow Visualization
The following diagram outlines the self-validating computational workflow required to assess these isomers.
Figure 1: Standardized DFT workflow for heterocyclic stability assessment. Note the frequency check loop to ensure a true local minimum is found.
Thermodynamic Stability Analysis
Thermodynamic stability indicates which isomer will form predominantly under equilibrium control.
Relative Energy & Heat of Formation
Experimental and computational data consistently place Quinoline as the more stable isomer.
-
Enthalpy of Formation (
):-
Quinoline: ~141 kJ/mol (Liquid phase)[5]
-
Isoquinoline: ~151 kJ/mol (Liquid phase)
-
-
Interpretation: The position of the nitrogen atom affects the resonance stabilization. In Quinoline (N at position 1), the nitrogen is adjacent to the bridgehead carbon, allowing for efficient delocalization across both rings without disrupting the sextet of the benzene ring as significantly as in Isoquinoline.
Resonance Energy
Resonance energy is the measure of extra stability gained from electron delocalization.
-
Quinoline: ~198 kJ/mol[6]
-
Isoquinoline: ~143 kJ/mol[6]
-
Analysis: Quinoline preserves a higher degree of aromaticity.[7] The "Clar Sextet" rule suggests that Quinoline can be viewed as having a distinct benzene ring and a pyridine ring, whereas Isoquinoline's resonance structures often require disrupting the aromaticity of the benzene moiety to delocalize charge onto the nitrogen.
Electronic Stability & Reactivity
While thermodynamics dictates formation, electronic properties dictate how the molecule interacts with biological targets (drug efficacy) or reagents (synthetic utility).
HOMO-LUMO Gap (Chemical Hardness)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines kinetic stability.[8][9]
| Property | Quinoline | Isoquinoline | Significance |
| HOMO Energy | -6.2 eV | -5.58 eV | Isoquinoline is easier to oxidize. |
| LUMO Energy | -1.8 eV | -1.80 eV | Similar electron acceptance. |
| Band Gap ( | ~4.4 eV | ~3.78 eV | Quinoline is "Harder" (More Stable). |
-
Isoquinoline (Softer): The smaller gap implies Isoquinoline is more polarizable and kinetically reactive. This makes it a more versatile pharmacophore for binding pockets requiring induced dipole interactions.
-
Quinoline (Harder): The larger gap correlates with higher chemical resistance to redox metabolism.
Dipole Moment & Polarity[3][5][11][12]
-
Quinoline (
D): The dipole vector points towards the nitrogen but is partially offset by the ring current. -
Isoquinoline (
D): The nitrogen at position 2 creates a stronger, more uncompensated dipole vector. -
Impact: Isoquinoline has higher aqueous solubility potential but may suffer from faster renal clearance due to polarity. Quinoline is more lipophilic (LogP ~ 2.04), enhancing blood-brain barrier (BBB) permeability.
Experimental Protocol: Calculating Stability
To verify these values in your own lab, follow this self-validating protocol using Gaussian or ORCA.
Step 1: Input Preparation
Construct the Z-matrix or Cartesian coordinates. Ensure the molecule is planar (
Step 2: Optimization & Frequency (Gaussian Input)
Step 3: Analysis of Results
-
Check for Imaginary Frequencies: Search the output for "NImag". It must be 0. If NImag > 0, you have a transition state, not a stable isomer.
-
Extract Total Energy: Look for E(RB3LYP).
-
Calculate
. -
Multiply by 2625.5 to convert Hartrees to kJ/mol.
-
-
Visualizing Orbitals:
-
Plot the HOMO and LUMO isosurfaces (isovalue 0.02).
-
Note the nodal planes.[7] In Quinoline, the LUMO often has significant density on C2 and C4, predicting nucleophilic attack sites.
-
Structural Comparison Diagram
The following diagram illustrates the structural relationship and the energy hierarchy between the isomers.
Figure 2: Stability hierarchy. Quinoline sits at the global minimum for mono-azanaphthalenes.
Conclusion
For applications requiring maximum chemical stability and lipophilicity , Quinoline is the superior isomer. Its larger HOMO-LUMO gap and higher resonance energy make it resistant to oxidative degradation.
However, if your drug design requires enhanced solubility or specific hydrogen-bonding geometries (e.g., binding to a receptor that requires the nitrogen lone pair in the C2 position), Isoquinoline is a viable alternative. It sacrifices only a marginal amount of thermodynamic stability (~2-4 kJ/mol) for a significant gain in polarity and electronic softness.
References
-
Steele, W. V., et al. (1988).[10] "The thermodynamic properties of quinoline and isoquinoline." The Journal of Chemical Thermodynamics, 20(10), 1233-1264.
-
Kisiel, Z., et al. (2003).[1] "Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments." Journal of Molecular Spectroscopy, 217(1), 115-122.
-
Srivastava, A., et al. (2024). "DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline." Taylor & Francis / Figshare.
-
Cyrański, M. K., et al. (2025). "Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents." MDPI Molecules.
-
NIST Chemistry WebBook. "Isoquinoline & Quinoline Thermochemistry Data." National Institute of Standards and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 10. Isoquinoline [webbook.nist.gov]
A Senior Application Scientist's Guide to Quinoline Purification: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, obtaining quinoline and its derivatives at high purity is a critical, non-negotiable step in the synthesis of a vast range of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The structural backbone of quinoline is a privileged scaffold in medicinal chemistry, but its efficacy is contingent on its purity.[3][4] Impurities, often remnants from its synthesis (e.g., unreacted aniline or nitrobenzene from a Skraup synthesis) or isolation from coal tar, can lead to unwanted side reactions, lower yields, and introduce confounding variables in biological assays.[4][5]
The choice of purification method can profoundly impact the yield, ultimate purity, cost-effectiveness, and scalability of your process.[1] This guide provides an objective, in-depth comparison of the most effective quinoline purification techniques, grounded in experimental data and field-proven protocols, to empower you to select the optimal strategy for your specific application.
Comparative Overview of Quinoline Purification Techniques
The selection of a purification strategy is a technical decision that balances the required purity level against scalability and resource allocation. Distillation is a robust workhorse for bulk purification, while crystallization excels at achieving ultra-high purity. Extraction serves as a powerful initial cleanup step for complex mixtures, and chromatography offers the highest resolution for challenging separations.
| Purification Technique | Achievable Purity (%) | Typical Yield (%) | Scalability | Key Advantages | Ideal Applications |
| Vacuum Distillation | >97% | 80-95% | Excellent (Lab to Industrial) | Robust, cost-effective for removing non-volatile or high-boiling impurities.[1] | Bulk purification of synthetic crude quinoline; removal of tarry byproducts. |
| Crystallization (Salt Formation) | 98-99.5% | 85-95% (post-liberation) | Good (Lab to Pilot) | Achieves very high purity by excluding impurities from the crystal lattice.[1][6] | Final polishing step where ultra-high purity is paramount; separating isomeric impurities. |
| Acid-Base Extraction | >95% (as an initial step) | >90% | Excellent (Industrial) | Highly effective for isolating basic quinolines from complex neutral/acidic matrices like coal tar.[1] | Initial isolation from coal tar fractions; large-scale primary purification. |
| Column Chromatography | >99% | 60-85% | Poor to Moderate | Highest resolution for separating closely related analogues or removing trace impurities.[1][7] | Small-scale purification for analytical standards; separation of complex reaction mixtures. |
Distillation: The Scalable Workhorse
Expertise & Experience: Distillation separates components based on differences in their boiling points. For quinoline (B.P. 238 °C), vacuum distillation is the method of choice.[8] Applying a vacuum lowers the boiling point, which is critical because it prevents the thermal degradation that can occur at atmospheric pressure, especially in the presence of impurities. This technique is particularly effective for separating quinoline from non-volatile tars or starting materials with significantly different boiling points, such as nitrobenzene (B.P. 211 °C).[1][9]
Experimental Protocol: Vacuum Distillation of Crude Quinoline
This protocol is designed for purifying crude quinoline, for instance, from a Skraup synthesis after initial workup.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease. Use a stirring hot plate and a magnetic stir bar or, for larger scales, a mechanical stirrer to ensure smooth boiling.
-
Drying: Dry the crude quinoline over a suitable agent like anhydrous potassium carbonate or sodium sulfate to remove residual water, which can interfere with the distillation.[1][6]
-
Charge the Flask: Decant or filter the dried crude quinoline into the distillation flask, filling it to no more than two-thirds of its capacity. Adding a small amount of zinc dust can help ensure smooth boiling and prevent bumping.[6]
-
Evacuate the System: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure prevents violent bumping of the liquid.
-
Heating: Begin heating the flask gently once the desired vacuum is stable (e.g., 14 mmHg).[1] The temperature should be raised gradually.
-
Fraction Collection: Collect a small forerun fraction, which may contain more volatile impurities. As the vapor temperature stabilizes at the boiling point of quinoline at the applied pressure (e.g., 110-114°C at 14 mmHg), switch to a clean receiving flask to collect the main fraction.[1]
-
Completion: Stop the distillation when only a small residue of tarry material remains in the distillation flask. Do not distill to dryness to avoid the risk of cracking the flask or decomposing the residue.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially cracking the hot glassware.
Workflow Visualization
Caption: Workflow for quinoline purification by salt formation.
Solvent Extraction: The Industrial Pre-Treatment
Expertise & Experience: Liquid-liquid extraction is a cornerstone of industrial chemical purification, especially for initial cleanup. For quinoline sourced from coal tar, which is a complex mixture of acidic, basic, and neutral compounds, acid-base extraction is highly effective. [1]By washing the organic coal tar fraction with an aqueous acid (like ammonium hydrogen sulfate), the basic quinoline is protonated and selectively drawn into the aqueous phase as a salt, leaving neutral impurities behind in the organic layer. [1]Subsequent neutralization of the aqueous layer liberates the crude quinoline. Modern variations include supercritical fluid extraction and the use of ionic liquids, which offer greener and potentially more efficient alternatives. [1][10][11]
Experimental Protocol: Acid Extraction from a Quinoline-Rich Fraction
This protocol describes a typical industrial-style process. [1]
-
Acid Wash: In a separatory funnel or reactor, combine the quinoline-rich organic fraction (e.g., from distilled coal tar wash oil) with an 18-20% aqueous solution of ammonium hydrogen sulfate. [1]2. Mixing: Agitate the mixture vigorously for 20-40 minutes to ensure complete transfer of the basic components into the aqueous phase.
-
Separation: Allow the layers to separate fully. The lower aqueous layer, containing the quinoline salt, is collected.
-
Solvent Back-Wash: The collected aqueous layer is extracted with a non-polar solvent like toluene to remove any entrained neutral oil impurities. [1]5. Neutralization: The purified aqueous layer is then carefully neutralized with a base, such as ammonia water, to liberate the crude quinoline base, which will separate from the aqueous solution. [1]6. Isolation: The crude quinoline layer is separated, washed with water, and then typically sent for a final purification step, such as vacuum distillation.
Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. QUINOLINE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. biosynce.com [biosynce.com]
- 8. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. Purification [chem.rochester.edu]
- 10. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Evaluating the Drug-Likeness of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile Derivatives
Executive Summary
Status: High-Potential Scaffold for Kinase Inhibition Primary Application: Oncology (EGFR/HER2 Inhibition) and Antimicrobial Therapeutics Critical Insight: The 2-chloro-7,8-dimethylquinoline-3-carbonitrile molecule is not a drug itself but a privileged synthetic scaffold . Its "drug-likeness" must be evaluated based on its capacity to undergo nucleophilic substitution (SNAr) at the C2 position to generate bioactive 2-aminoquinoline derivatives.
This guide evaluates the structural advantages of this scaffold compared to the clinical standard (Quinazolines like Gefitinib) and provides a validated workflow for derivatization and biological assessment.
The Scaffold Architecture: Structural Logic & SAR
The selection of the 7,8-dimethylquinoline-3-carbonitrile core is not arbitrary; it is a calculated medicinal chemistry strategy designed to optimize binding affinity and metabolic stability.
| Feature | Structural Role | Pharmacological Impact |
| Quinoline Core | Bioisostere of Quinazoline | Improved chemical stability compared to quinazolines; excellent scaffold for ATP-competitive inhibition. |
| 3-Carbonitrile (-CN) | Hydrogen Bond Acceptor | Forms critical H-bonds with the hinge region (e.g., Met769 in EGFR). More metabolically stable than esters. |
| 2-Chloro Handle | Reactive Electrophile | Allows rapid library generation via SNAr reactions with amines (anilines, piperazines). |
| 7,8-Dimethyl | Hydrophobic Bulk | Fills the hydrophobic pocket (Gatekeeper region) of kinase enzymes, increasing selectivity over wild-type kinases. |
Comparative Analysis: Quinoline vs. Quinazoline
While Quinazolines (2 nitrogens in the ring) are the gold standard for EGFR inhibitors, Quinolines (1 nitrogen) offer distinct advantages in lipophilicity and solubility.
-
Quinazoline (e.g., Erlotinib): Higher water solubility due to N3 protonation; prone to rapid metabolic oxidation.
-
Quinoline (Target Scaffold): Higher LogP (lipophilicity), improving membrane permeability. The 7,8-dimethyl substitution specifically tunes the molecule for deep hydrophobic pockets often found in mutant kinases.
In Silico Profiling: Drug-Likeness (Lipinski & ADMET)
The following data compares the reactive scaffold (Precursor) against a theoretical bioactive derivative (Derivatized with 3-chloro-4-fluoroaniline) and a Standard of Care (Gefitinib).
Table 1: Physicochemical Profile & Drug-Likeness
| Parameter | Precursor (2-Cl-7,8-dimethyl...)[1] | Bioactive Derivative (Hypothetical) | Gefitinib (Reference) | Status (Derivative) |
| MW ( g/mol ) | ~228.6 | ~430-460 | 446.9 | Pass (<500) |
| H-Bond Donors | 0 | 1-2 (NH) | 1 | Pass (<5) |
| H-Bond Acceptors | 2 (N, CN) | 3-4 | 6-7 | Pass (<10) |
| cLogP | 3.2 (Moderate) | 4.5 - 5.1 | 3.2 | Borderline (High lipophilicity) |
| TPSA (Ų) | ~23 | ~60-80 | 68.7 | Optimal (Good permeability) |
| Reactivity | High (Toxic) | Stable | Stable | Safe |
Critical Note: The Precursor fails drug-likeness due to high reactivity (alkylating agent potential). It must be derivatized to be suitable for biological assays.
Synthetic Accessibility & Derivatization Protocol
To evaluate this scaffold, you must first synthesize the core and then derivatize it. The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (SNAr).
Workflow Visualization
The following diagram outlines the synthesis of the scaffold via the Vilsmeier-Haack reaction and its subsequent conversion to a bioactive kinase inhibitor.
Figure 1: Synthetic pathway transforming the acetanilide precursor into the target drug-like candidate.
Validated Protocol: SNAr Derivatization
Objective: Replace the 2-Chloro atom with a substituted aniline to create the pharmacophore.
-
Reagents:
-
Substrate: 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (1.0 eq).
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Standard EGFR pharmacophore tail].
-
Solvent: Isopropanol or Ethanol (anhydrous).
-
Catalyst: Catalytic HCl (2-3 drops) or Pyridine.
-
-
Procedure:
-
Dissolve the substrate in solvent (10 mL/mmol).
-
Add the aniline derivative.
-
Reflux at 80-85°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Observation: The spot for the 2-Cl starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.
-
-
Work-up:
-
Validation: 1H NMR must show the disappearance of the C2-Cl signal and the appearance of NH protons (broad singlet, typically δ 9.5–10.0 ppm).
Biological Evaluation Strategy
Once synthesized, the derivatives must be evaluated for specific kinase inhibitory activity.
Mechanism of Action (Hypothetical Binding Mode)
The 2-amino-quinoline-3-carbonitrile scaffold binds in the ATP-binding pocket of kinases (e.g., EGFR).
Figure 2: Predicted binding interactions of the derivative within the kinase active site.
In Vitro Assay Protocol (MTT Assay)
Purpose: Determine cytotoxicity (IC50) against cancer cell lines (e.g., A549, MCF-7).
-
Preparation: Dissolve compounds in DMSO (Stock 10 mM).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of the derivative (0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Negative), Doxorubicin or Gefitinib (Positive).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Calculation: Plot dose-response curves to calculate IC50.
References
-
Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Abdel-Wahab, B. F., et al. (2012).[3] Recent Advances in the Chemistry of 2-Chloroquinoline-3-carbaldehydes. Molecular Diversity. Link
-
Lipinski, C. A. (2004).[4] Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today. Link
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[5][6] Current Medicinal Chemistry. Link
-
SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Link
Sources
- 1. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google Patents [patents.google.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
This guide provides essential safety, handling, and disposal protocols for 2-Chloro-7,8-dimethylquinoline-3-carbonitrile. As a substituted quinoline, this compound warrants careful handling due to the inherent toxicological profile of this class of molecules. This document is intended for researchers, scientists, and professionals in drug development and is designed to offer practical, step-by-step guidance rooted in established safety principles.
Hazard Identification and Risk Assessment
2-Chloro-7,8-dimethylquinoline-3-carbonitrile is classified as an acute toxicant (Category 3), indicating it can be highly hazardous upon exposure.[1] While a comprehensive toxicological profile for this specific molecule is not widely available, the known hazards of the parent quinoline structure and similarly substituted quinolines provide a strong basis for a cautious approach. The quinoline ring system itself is associated with significant health risks, including being toxic if swallowed, harmful in contact with skin, causing skin and eye irritation, and having suspected mutagenic and carcinogenic properties.[2] Therefore, all handling procedures must be based on the assumption that 2-Chloro-7,8-dimethylquinoline-3-carbonitrile possesses similar or greater toxicity.
Key Potential Hazards:
-
Acute Toxicity (Oral): Expected to be toxic or harmful if swallowed.[1][3][4]
-
Skin Irritation/Corrosion: May cause skin irritation upon contact.[2][3]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3]
-
Chronic Effects: Due to the quinoline core, there is a potential for long-term health effects, and it should be handled as a potential mutagen and carcinogen.[2][5]
| Hazard Classification | GHS Category | Source |
| Acute Toxicity | Category 3 | Amerigo Scientific[1] |
| Skin Corrosion/Irritation | Assumed Category 2 | Based on related compounds[2][3] |
| Serious Eye Damage/Irritation | Assumed Category 1 or 2 | Based on related compounds[2][3][4] |
| Respiratory Irritation | Assumed Category 3 | Based on related compounds[3] |
| Carcinogenicity/Mutagenicity | Potential Hazard | Based on parent quinoline structure[2][5] |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should always be considered the last line of defense.
-
Chemical Fume Hood: All weighing and handling of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles or vapors.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is crucial for preventing dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling 2-Chloro-7,8-dimethylquinoline-3-carbonitrile.
-
Hand Protection: Wear nitrile or other chemically resistant gloves that have been tested against similar chemicals. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended, especially for prolonged handling.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 or higher-rated respirator is necessary.[6]
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile.
-
Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean and readily available inside the fume hood.
-
Prepare a waste container for contaminated solid waste within the fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing operations on an analytical balance placed inside the fume hood or in a containment enclosure.
-
Use a spatula to carefully transfer the solid compound, avoiding the generation of dust.
-
Close the container immediately after dispensing the required amount.
-
-
In Solution:
-
When dissolving the compound, add the solvent to the vessel containing the solid to minimize dust.
-
Ensure the vessel is appropriately capped or covered during dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal Plan
All waste containing 2-Chloro-7,8-dimethylquinoline-3-carbonitrile must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[7]
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 2-Chloro-7,8-dimethylquinoline-3-carbonitrile.
References
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health. [Link]
-
2-Chloro-7,8-dimethylquinoline-3-carbonitrile. Amerigo Scientific. [Link]
-
Quinoline. U.S. Environmental Protection Agency (EPA). [Link]
-
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
Sources
- 1. 2-Chloro-7,8-dimethylquinoline-3-carbonitrile - Amerigo Scientific [amerigoscientific.com]
- 2. chemos.de [chemos.de]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-Chloro-7-methylquinoline-3-carbonitrile AldrichCPR 79249-34-6 [sigmaaldrich.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 7. 2-chloro-3,7-dimethylquinoline - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
